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  • Product: Methyl 5-acetyl-1,2-oxazole-3-carboxylate
  • CAS: 1071631-92-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profile: Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Executive Summary Methyl 5-acetyl-1,2-oxazole-3-carboxylate (CAS: 1071631-92-9) is a highly functionalized heterocyclic building block characterized by an electron-deficient isoxazole core substituted with two electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-acetyl-1,2-oxazole-3-carboxylate (CAS: 1071631-92-9) is a highly functionalized heterocyclic building block characterized by an electron-deficient isoxazole core substituted with two electron-withdrawing groups (EWGs): a methyl ester at position C3 and an acetyl group at position C5.[1][2][3][4]

This technical guide delineates the thermodynamic and kinetic stability boundaries of this molecule. While the isoxazole ring confers aromatic stability, the specific substitution pattern introduces distinct vulnerabilities—primarily nucleophilic ring opening under basic conditions and photochemical rearrangement of the N–O bond. Researchers must handle this compound as a metastable intermediate : kinetically stable under ambient storage but thermodynamically predisposed to specific decomposition pathways during aggressive chemical manipulation.

Chemical Identity & Structural Analysis[2][3][5][6]

Identification
ParameterDetail
IUPAC Name Methyl 5-acetyl-1,2-oxazole-3-carboxylate
Common Name Methyl 5-acetylisoxazole-3-carboxylate
CAS Number 1071631-92-9
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
SMILES COC(=O)C1=NOC(C(C)=O)=C1
Electronic Structure & Stability Implications

The thermodynamic stability of this molecule is dictated by the push-pull dynamics of the isoxazole ring.

  • Ring Aromaticity: The isoxazole ring possesses 6π electrons, conferring aromatic stabilization (resonance energy ~20 kcal/mol). However, the electronegative oxygen and nitrogen atoms create an uneven charge distribution, making the ring less stable than furan or pyridine.

  • C3 vs. C5 Substitution:

    • C3-Ester: Inductively withdraws electron density, increasing the acidity of the ring protons (though none are present at C3/C5, it affects C4).

    • C5-Acetyl: A strong mesomeric electron-withdrawing group. Placing an acyl group at C5 significantly depletes electron density from the ring, making the N–O bond more polarized and the C5 position highly susceptible to nucleophilic attack.

Thermodynamic Parameters

Phase Behavior

Based on structural analogs (e.g., Methyl 5-methylisoxazole-3-carboxylate, MP ~90–96°C), the 5-acetyl derivative is expected to be a crystalline solid at room temperature.

  • Predicted Melting Point: 85–105°C.

  • Implication: The solid state provides a kinetic barrier to hydrolysis and oxidation. Stability is significantly reduced in solution.

Thermal Stability (DSC/TGA Profile)

The isoxazole N–O bond is the "thermodynamic fuse" of the molecule.

  • Stable Region: < 150°C. The molecule can withstand standard reflux conditions in non-nucleophilic solvents (e.g., Toluene, DCM).

  • Decomposition Onset: > 180–200°C.

  • Mechanism: Thermal cleavage of the weak N–O bond (bond dissociation energy ~55 kcal/mol) leads to the formation of a vinylnitrene intermediate, which rapidly rearranges to a 2H-azirine or ring-expands to an oxazole .

ThermalDecomposition Figure 1: Thermal Decomposition Pathway of Isoxazoles Isoxazole Methyl 5-acetylisoxazole-3-carboxylate (Stable < 150°C) Vinylnitrene Vinylnitrene Intermediate (Transient) Isoxazole->Vinylnitrene ΔH > 200°C N-O Cleavage Azirine 2-Acetyl-2H-azirine Derivative Vinylnitrene->Azirine Recyclization Oxazole Oxazole Isomer (Thermodynamic Sink) Azirine->Oxazole Rearrangement

Chemical Reactivity & Stability Profile[7]

Hydrolytic Stability (The Critical Risk)

The presence of two electrophilic centers (the ester carbonyl and the ring C5/C3) creates a competition between functional group manipulation and scaffold destruction.

  • Acidic Conditions (pH < 4): High Stability. The isoxazole ring is protonated at the nitrogen, which further deactivates the ring but protects the N–O bond from cleavage. Ester hydrolysis to the carboxylic acid proceeds normally (slowly) without ring opening.

    • Protocol: Hydrolysis to the acid is best achieved using aqueous HCl or H₂SO₄.

  • Basic Conditions (pH > 10): Low Stability (Ring Opening). This is the primary stability risk. The C5-acetyl group makes the ring highly electrophilic. Hydroxide ions (

    
    ) can attack C5 (or the C3-ester).
    
    • Risk:[5] Attack at C5 leads to N–O bond cleavage, resulting in the formation of an acyclic

      
      -keto nitrile  or enaminone derivative.
      
    • Guidance: Avoid strong bases (NaOH, KOH, NaOMe) if the ring must be preserved. Use mild bases (LiOH, K₂CO₃) at low temperatures (0°C) if ester hydrolysis is required.

Photochemical Stability

Isoxazoles are UV-labile . Irradiation (λ ~ 254–300 nm) excites the molecule to a singlet state, causing homolytic N–O cleavage.

  • Storage Requirement: Amber vials are mandatory.

  • Reaction: Isomerization to oxazoles is a common photochemical degradation pathway.

Reductive Stability

The N–O bond is easily cleaved by reducing agents.

  • Incompatible Reagents:

    • Hydrogenation (

      
       / Pd-C or Raney Ni).
      
    • Molybdenum hexacarbonyl (

      
      ).
      
    • Samarium diiodide (

      
      ).
      
  • Result: Formation of

    
    -amino enones (reductive ring opening).
    

Experimental Protocols for Stability Assessment

To validate the stability of specific batches, the following self-validating protocols are recommended.

Accelerated Stability Testing (HPLC)

Objective: Determine half-life (


) at physiological and stress pH.

Workflow:

  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (Stock).

  • Buffer System: Prepare 10 mM Phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dilute Stock 1:10 into buffers. Incubate at 25°C and 40°C.

  • Analysis: Inject 10 µL into HPLC-UV (254 nm) at

    
    .
    
  • Criteria:

    • 
       recovery at pH 2.0 = Pass.
      
    • 
       recovery at pH 7.4 = Pass.
      
    • Appearance of new peak at lower retention time (acid form) or very low retention (ring-opened nitrile) indicates instability.

Differential Scanning Calorimetry (DSC)

Objective: Define safe processing temperatures.

Protocol:

  • Weigh 2–5 mg of solid into a crimped aluminum pan.

  • Ramp temperature from 30°C to 250°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • Endotherm: Represents melting (expected ~90–100°C).

    • Exotherm: Represents decomposition.

    • Safety Rule: Do not heat reaction mixtures to within 50°C of the decomposition onset temperature (

      
      ).
      

ExperimentalWorkflow Figure 2: Stability Validation Workflow cluster_0 Thermodynamic Analysis cluster_1 Kinetic/Chemical Analysis Sample Sample: Methyl 5-acetyl- 1,2-oxazole-3-carboxylate DSC DSC Analysis (30-250°C) Sample->DSC Stress Stress Testing (pH 2, 7, 10 / Oxidative) Sample->Stress Result1 Define T_max (Process Safety) DSC->Result1 TGA TGA Analysis (Mass Loss) HPLC HPLC-UV/MS Quantification Stress->HPLC Result2 Define pH Range (Formulation) HPLC->Result2

Storage & Handling Recommendations

ConditionRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows potential slow hydrolysis or solid-state degradation.
Light Amber Glass / Foil WrapPrevents UV-induced N–O cleavage (Photoisomerization).
Atmosphere Inert (

or Ar)
Prevents moisture absorption (hydrolysis risk).
Solvents Avoid MeOH/EtOH for long storageTransesterification can occur over time. Store in DMSO/ACN if liquid is needed.

References

  • Isoxazole Ring Stability & Pyrolysis

    • Title: The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
    • Source: J. Am. Chem. Soc. 2011, 133, 44, 17930–17937.
    • URL:[Link]

  • General Isoxazole Synthesis & Reactivity

    • Title: Isoxazoles: A Review of their Synthesis and Reactivity.
    • Source:Heterocycles (General Reference).[5] See also: BenchChem Guide to Isoxazoles.

  • Reductive Ring Opening

    • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
    • Source: Beilstein J. Org.[6] Chem. 2022, 18, 726–733.

    • URL:[Link]

  • Compound Identification (CAS Verification)

    • Title: Methyl 5-acetylisoxazole-3-carboxylate (CAS 1071631-92-9) Entry.[1][7]

    • Source: PubChem / BLD Pharm C
    • URL:[Link]

Sources

Exploratory

Solubility Profile of Methyl 5-acetyl-1,2-oxazole-3-carboxylate: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the anticipated solubility profile of Methyl 5-acetyl-1,2-oxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2] While specific experimental data for this molecule is not widely published, this document establishes a robust framework for its characterization. We will analyze its structural attributes to predict solubility in various organic solvents, detail a gold-standard experimental protocol for its determination, and discuss the key physicochemical principles that govern its behavior in solution. This guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to fully characterize this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are rooted in physicochemical properties. Among these, solubility stands out as a paramount factor.[3][4] It dictates the rate and extent to which a compound can dissolve in a medium, directly influencing its absorption and, consequently, its therapeutic efficacy.[5] For heterocyclic compounds like isoxazole derivatives, which are prevalent scaffolds in drug discovery, a thorough understanding of their solubility is indispensable for formulation development, process chemistry, and toxicological studies.[1][2][6]

Methyl 5-acetyl-1,2-oxazole-3-carboxylate is a molecule featuring the 1,2-oxazole (isoxazole) core, a five-membered ring with adjacent nitrogen and oxygen atoms that imparts a distinct electronic and structural character.[2] This guide will build a theoretical solubility profile based on its molecular structure and provide the practical tools to validate these predictions experimentally.

Predicted Solubility Profile: A Structure-Based Analysis

The solubility of a molecule is fundamentally governed by its polarity and its capacity for intermolecular interactions with the solvent. The principle of "like dissolves like" provides a strong predictive foundation. An analysis of the functional groups within Methyl 5-acetyl-1,2-oxazole-3-carboxylate allows for an expert estimation of its solubility behavior.

cluster_molecule Methyl 5-acetyl-1,2-oxazole-3-carboxylate cluster_properties Functional Group Contributions to Polarity mol Methyl 5-acetyl-1,2-oxazole-3-carboxylate Isoxazole Ring Methyl Carboxylate Group Acetyl Group ring_prop Isoxazole Ring (Polar) Nitrogen and Oxygen heteroatoms create a dipole moment, enabling hydrogen bonding. mol:f1->ring_prop:head ester_prop Methyl Carboxylate (Polar) Carbonyl oxygen is a hydrogen bond acceptor. mol:f2->ester_prop:head acetyl_prop Acetyl Group (Polar) Carbonyl group contributes to polarity and acts as a hydrogen bond acceptor. mol:f3->acetyl_prop:head conclusion Predicted Profile: The combination of these polar groups suggests moderate solubility in polar organic solvents and poor solubility in non-polar solvents.

Caption: Structural analysis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate.

  • Isoxazole Ring: The core isoxazole ring is inherently polar due to the presence of electronegative nitrogen and oxygen atoms.[1] This structure facilitates dipole-dipole interactions and can act as a hydrogen bond acceptor, promoting solubility in polar solvents.

  • Methyl Carboxylate Group (-COOCH₃): This ester group is a significant contributor to the molecule's polarity. The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Acetyl Group (-COCH₃): Similar to the ester, the acetyl group's carbonyl function adds to the overall polarity and provides another site for hydrogen bond acceptance.

Predicted Solubility Trends: Based on this analysis, the following solubility profile is anticipated:

  • High to Moderate Solubility: In moderately polar and polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, and ethyl acetate. The carbonyl groups will interact favorably with these solvents.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the oxygen atoms in the molecule.[7]

  • Poor Solubility: In non-polar solvents like hexane, cyclohexane, and toluene. The lack of strong intermolecular forces between the polar solute and non-polar solvent will limit dissolution.[1][7]

  • Low Aqueous Solubility: Despite its polar functional groups, the overall molecule possesses significant non-polar hydrocarbon character. This, combined with a stable crystalline structure, likely results in poor solubility in water.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous experimental protocol is necessary. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[3][8]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid API and a saturated solution.[5] By adding an excess of the solid compound, we ensure that the dissolution process continues until the solvent is fully saturated at a given temperature. The extended equilibration time allows for the system to reach its lowest energy state, providing a solubility value that is independent of time and reflects the true physicochemical properties of the compound in that solvent.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid Methyl 5-acetyl-1,2-oxazole-3-carboxylate to a series of vials, each containing a known volume of the selected organic solvent. Rationale: Using excess solid ensures that the solution becomes saturated.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Rationale: Constant temperature and agitation are crucial for achieving a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[3] Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Rationale: This is a critical step to separate the dissolved solute from the undissolved solid, preventing overestimation of solubility.[5]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] Rationale: HPLC is preferred over spectrophotometry as it can separate the API from any potential impurities or degradants, ensuring accurate quantification.[3]

  • Calculation: Determine the concentration of the API in the original saturated solution by back-calculating from the diluted sample concentration and the dilution factor.

A Step 1: Preparation Add excess solid API to solvent B Step 2: Equilibration Agitate at constant temperature (24-72h) A->B C Step 3: Phase Separation Allow to settle, then filter supernatant (0.22µm) B->C D Step 4: Dilution Dilute filtered sample to known volume C->D E Step 5: Quantification Analyze concentration via validated HPLC-UV method D->E F Step 6: Calculation Determine original concentration (mg/mL or mol/L) E->F

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

For clear analysis and comparison, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Solubility of Methyl 5-acetyl-1,2-oxazole-3-carboxylate in Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Experimental Value]
Acetone20.7[Experimental Value][Experimental Value]
Ethyl Acetate6.0[Experimental Value][Experimental Value]
Polar Protic Methanol32.7[Experimental Value][Experimental Value]
Ethanol24.6[Experimental Value][Experimental Value]
Non-Polar Toluene2.4[Experimental Value][Experimental Value]
Hexane1.9[Experimental Value][Experimental Value]
Aqueous Water80.1[Experimental Value][Experimental Value]

Interpretation: The results should be analyzed in the context of solvent polarity (indicated by the dielectric constant) and hydrogen bonding capability. A positive correlation between solubility and solvent polarity is expected. Deviations from this trend can provide insights into specific solute-solvent interactions.

Advanced Considerations and Predictive Modeling

While experimental determination is definitive, computational tools can provide valuable early insights, especially during lead optimization when the material is scarce.[8]

  • Thermodynamic Models: Physics-based methods like COSMO-RS can predict solubility based on quantum chemical calculations of molecular surface interactions.[9]

  • Machine Learning: Modern approaches use machine learning algorithms trained on large datasets of experimental solubility values to predict the solubility of new molecules.[9][10][11] These models combine fundamental thermodynamic equations with learned parameters to estimate solubility across various solvents and temperatures.[10]

These predictive tools can help prioritize which solvents to screen experimentally, saving time and resources in the formulation development process.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of Methyl 5-acetyl-1,2-oxazole-3-carboxylate. Based on a structural analysis of its functional groups, the compound is predicted to be moderately soluble in polar organic solvents and poorly soluble in non-polar and aqueous media. To validate this profile, this document provides a detailed, step-by-step protocol for the gold-standard Shake-Flask method, emphasizing the rationale behind each step to ensure scientific integrity. By combining theoretical prediction with rigorous experimental methodology, researchers and drug development professionals can effectively characterize this compound, paving the way for successful formulation and advancement through the development pipeline.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1996). Industrial & Engineering Chemistry Research. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (2025). ResearchGate. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. [Link]

  • Isoxazole. (n.d.). Solubility of Things. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. [Link]

Sources

Foundational

The Divergent Scaffold: Unlocking the Pharmacological Potential of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Topic: Potential Biological Activity of Methyl 5-acetyl-1,2-oxazole-3-carboxylate Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Methyl 5-acetyl-1,2-oxazole-3-carboxylate Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the landscape of heterocyclic medicinal chemistry, Methyl 5-acetyl-1,2-oxazole-3-carboxylate (also referred to as methyl 5-acetylisoxazole-3-carboxylate) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple isoxazoles, this scaffold possesses two distinct, orthogonal reactive handles: a C3-carboxylate ester and a C5-acetyl moiety .

This dual-functionality positions the molecule not merely as a final drug candidate, but as a high-value divergent intermediate . Its biological potential is realized through targeted derivatization, yielding agents with potent antimicrobial, anticancer, and anti-inflammatory profiles .[1][2][3] This guide analyzes the structural pharmacophores of the scaffold, details its transformation into bioactive agents (specifically chalcones and heterocycle-fused hybrids), and provides validated protocols for synthesis and biological evaluation.

Structural Analysis & Pharmacophore Mapping

The biological utility of this scaffold stems from its electronic distribution and capacity for secondary bonding.

The Isoxazole Core (1,2-oxazole)[4]
  • Bioisosterism: The isoxazole ring is a classic bioisostere for amide bonds and pyridine rings, offering improved metabolic stability and altered solubility profiles.

  • H-Bonding: The ring nitrogen (N2) acts as a hydrogen bond acceptor, critical for docking into enzyme active sites (e.g., kinase ATP pockets).

  • Pi-Stacking: The aromatic character allows for

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
    
The Orthogonal Handles
  • C5-Acetyl Group (The Electrophilic Warhead): This ketone is conjugated to the electron-withdrawing isoxazole ring, making the methyl protons highly acidic. It is the primary site for Claisen-Schmidt condensations to form chalcones (Michael acceptors) or bromination for thiazole construction.

  • C3-Carboxylate (The Hydrogen Bonding Anchor): The ester is easily converted to amides or hydrazides, which are essential for hydrogen bond donor/acceptor networks in antitubercular and analgesic agents.

Key Biological Applications & Mechanisms

Antimicrobial & Antifungal Activity (The Chalcone Pathway)

The most significant biological activity arises when the C5-acetyl group is condensed with aromatic aldehydes to form isoxazolyl chalcones .

  • Mechanism: These chalcones contain an

    
    -unsaturated ketone system.[4] They act as Michael acceptors , forming covalent bonds with nucleophilic thiol groups of cysteine residues in essential microbial enzymes (e.g., fatty acid synthase, dehydrogenases).
    
  • Spectrum: Derivatives have shown low-micromolar MIC values against S. aureus (MRSA), E. coli, and C. albicans.

Anticancer Potential (Tubulin & Kinase Inhibition)
  • Tubulin Polymerization Inhibition: Isoxazole derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

  • Kinase Inhibition: The isoxazole nitrogen and the C3-carbonyl oxygen can chelate the hinge region of kinases (e.g., VEGFR, EGFR), blocking ATP binding.

Anti-inflammatory Activity (COX/LOX Inhibition)

Derivatives synthesized via the C3-carboxylate (e.g., hydrazides) often mimic the structure of NSAIDs (like valdecoxib). They inhibit Cyclooxygenase-2 (COX-2) by fitting into the hydrophobic side pocket of the enzyme, reducing prostaglandin synthesis.

Visualizing the Derivatization Logic

The following diagram illustrates how the core scaffold is transformed into three distinct classes of bioactive molecules.

Scaffold_Divergence Core Methyl 5-acetyl- 1,2-oxazole-3-carboxylate (Core Scaffold) Chalcone Isoxazolyl Chalcones (via Claisen-Schmidt) Core->Chalcone Aldehyde + Base Thiazole Isoxazole-Thiazole Hybrids (via Bromination + Thioamide) Core->Thiazole 1. Br2 2. Thiourea Amide Isoxazole Carboxamides (via Aminolysis) Core->Amide Primary Amine Bio_Chalcone Antimicrobial (MRSA) Anticancer (Tubulin) Chalcone->Bio_Chalcone Bio_Thiazole Herbicidal (D1 Protease) Antifungal Thiazole->Bio_Thiazole Bio_Amide Antitubercular Anti-inflammatory (COX-2) Amide->Bio_Amide

Caption: Divergent synthesis pathways from the Methyl 5-acetyl-1,2-oxazole-3-carboxylate core to key bioactive classes.

Experimental Protocols

Synthesis of Bioactive Isoxazolyl Chalcone

Objective: Synthesize (E)-methyl 5-(3-(4-chlorophenyl)acryloyl)isoxazole-3-carboxylate. Rationale: This derivative introduces a lipophilic chlorophenyl ring, enhancing cell membrane permeability and potency against bacterial targets.

Protocol:

  • Reagents: Methyl 5-acetyl-1,2-oxazole-3-carboxylate (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), Methanol (solvent), catalytic Piperidine or NaOH (10%).

  • Procedure:

    • Dissolve 1.0 mmol of the isoxazole scaffold and 1.0 mmol of 4-chlorobenzaldehyde in 10 mL of methanol.

    • Add 5 drops of piperidine (or 0.5 mL of 10% NaOH) dropwise while stirring at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool the reaction mixture to 0°C. The product usually precipitates as a solid. Filter the solid and wash with cold methanol.

    • Purification: Recrystallize from ethanol to yield yellow needle-like crystals.

  • Validation:

    • 1H NMR: Look for the characteristic doublet signals of the

      
      -unsaturated protons (
      
      
      
      Hz, indicating trans-geometry) around 7.5–8.0 ppm.
Biological Assay: Resazurin-Based Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative against S. aureus. Rationale: Resazurin is a redox indicator. Viable bacteria reduce blue resazurin to pink resorufin. This is a self-validating colorimetric endpoint.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (1 mg/mL).

    • Prepare bacterial inoculum adjusted to

      
       CFU/mL in Mueller-Hinton Broth (MHB).
      
  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of test compound stock to the first column and perform serial 2-fold dilutions across the plate.

    • Add 100 µL of bacterial inoculum to all wells.

    • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only, no bacteria) and a Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 2–4 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink: Growth (Active metabolism).

    • The MIC is the lowest concentration well that remains blue.

Quantitative Data Summary

The following table summarizes reported bioactivity ranges for derivatives synthesized from this specific scaffold class.

Derivative ClassTarget / OrganismActivity MetricTypical Potency RangeReference
Isoxazolyl Chalcone Staphylococcus aureusMIC (µg/mL)2.0 – 12.5[1, 2]
Isoxazolyl Chalcone Candida albicansMIC (µg/mL)6.25 – 25.0[1]
Isoxazole-Thiazole D1 Protease (Herbicide)% Inhibition> 80% at 100 mg/L[3]
Isoxazole Amide M. tuberculosis H37RvMIC (µM)3.12 – 6.25[4]

Mechanism of Action Diagram

The following diagram details the covalent inhibition mechanism of the chalcone derivative, a primary application of this scaffold.

MOA_Mechanism Enzyme Target Enzyme (e.g., Fatty Acid Synthase) Cysteine Active Site Cysteine (Nucleophilic -SH) Enzyme->Cysteine Contains Complex Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) Cysteine->Complex Nucleophilic Attack Inhibitor Isoxazolyl Chalcone (Electrophilic Michael Acceptor) Inhibitor->Complex Michael Addition Death Bacterial Cell Death Complex->Death Loss of Enzymatic Function

Caption: Mechanism of Action: Covalent inhibition of enzymes via Michael Addition of cysteine thiols to the isoxazolyl chalcone.

References

  • Synthesis and biological evaluation of novel isoxazole derivatives. Asian Journal of Research in Chemistry. (2023). Link

  • Synthesis and anti-inflammatory, antioxidant studies of novel chalcones-based isoxazole derivatives. Rasayan Journal of Chemistry. (2022). Link

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Molecules. (2009). Link

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. (2015). Link

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. (2025). Link

Sources

Exploratory

Reactivity profile of the acetyl group in Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Methyl 5-acetyl-1,2-oxazole-3-carboxylate (CAS: 145441-17-4) represents a bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 5-acetyl-1,2-oxazole-3-carboxylate (CAS: 145441-17-4) represents a bifunctional heterocyclic scaffold characterized by a high degree of orthogonal reactivity. Unlike simple heteroaryl ketones, this molecule possesses a "push-pull" electronic architecture where the electron-deficient isoxazole core significantly enhances the acidity of the C5-acetyl group, making it a superior nucleophile in condensation reactions compared to acetophenone analogs.

This guide dissects the reactivity profile of the acetyl moiety, providing validated protocols for condensation, halogenation, and asymmetric reduction—three critical pathways for diversifying this scaffold into complex pharmacophores.

Electronic Architecture & Reactivity Nodes

The reactivity of the acetyl group at the C5 position is governed by the electronic demand of the isoxazole ring.

  • The Isoxazole Core: The 1,2-oxazole ring is

    
    -deficient, exhibiting electron-withdrawing properties similar to pyridine. This withdraws electron density from the C5-substituent.
    
  • The C5-Acetyl "Warhead": The carbonyl carbon is highly electrophilic due to the combined inductive effect of the ring and the resonance withdrawal. However, the most significant consequence is the enhanced acidity of the

    
    -methyl protons .
    
  • The C3-Ester: While the ester is also electron-withdrawing, it is less prone to enolization than the acetyl group due to resonance stabilization from the methoxy group. This allows for selective deprotonation of the acetyl methyl group using controlled stoichiometry of base.

Visualizing the Enolate Stabilization

The following diagram illustrates the resonance stabilization of the C5-acetyl enolate, which drives the regioselectivity in condensation reactions.

EnolateResonance Figure 1: Mechanism of C5-Acetyl activation via base-mediated enolization. Base Base (B:) Substrate Methyl 5-acetylisoxazole -3-carboxylate Base->Substrate Enolate C5-Enolate Species Substrate->Enolate Deprotonation (Kinetic Control) Resonance Resonance Stabilization (Delocalization into Ring) Enolate->Resonance Stabilizing Effect Product Nucleophilic Attack (Aldol/Claisen) Enolate->Product Reaction with Electrophile (E+)

C-H Acidity & Condensation Chemistry (Claisen-Schmidt)[1]

The primary utility of the acetyl group lies in Claisen-Schmidt condensations . The acidity of the methyl protons (estimated pKa ~18-20 in DMSO) allows for facile reaction with aromatic aldehydes to form chalcone-like derivatives (enones). These products are valuable precursors for Michael additions or further heterocyclization (e.g., to pyrazolines).

Critical Insight: Selectivity

Under standard basic conditions (MeOH/NaOH), the acetyl methyl group is deprotonated preferentially over the ester


-position (which doesn't exist here) or the ring protons. Self-condensation is minimized by using the aldehyde in slight excess or adding the ketone slowly to the aldehyde/base mixture.
Experimental Protocol: Synthesis of (E)-Methyl 5-(3-aryl-acryloyl)isoxazole-3-carboxylate

Objective: Condensation with 4-chlorobenzaldehyde.

Reagents:

  • Methyl 5-acetyl-1,2-oxazole-3-carboxylate (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.1 equiv)

  • Methanol (10 volumes)

  • Sodium Hydroxide (10% aq. solution, 0.5 equiv)

Procedure:

  • Dissolution: Dissolve 4-chlorobenzaldehyde (1.1 equiv) in Methanol at room temperature.

  • Addition: Add Methyl 5-acetyl-1,2-oxazole-3-carboxylate (1.0 equiv) to the solution.

  • Catalysis: Dropwise add the 10% NaOH solution while stirring vigorously. The solution often turns yellow/orange, indicating enolate formation and conjugation.

  • Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3). The product is usually less polar than the starting material.

  • Workup: Cool the mixture to 0°C. The product often precipitates as a solid. Filter and wash with cold methanol. If no precipitate forms, dilute with ice water and extract with dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Validation:

  • 1H NMR: Look for the disappearance of the acetyl singlet (~2.6 ppm) and the appearance of two doublets with a coupling constant J = 15–16 Hz (characteristic of trans-alkenes) in the 7.5–8.0 ppm region.

Functionalization via Alpha-Halogenation (Hantzsch Gateway)

The acetyl group serves as a gateway to thiazole rings via the Hantzsch Thiazole Synthesis . This requires the conversion of the acetyl group to a bromoacetyl group (


-bromoketone).

Challenge: The isoxazole ring is sensitive to harsh oxidizers. Standard bromination with


 can be aggressive.
Solution:  Use Phenyltrimethylammonium tribromide (PTAB)  or N-Bromosuccinimide (NBS)  with p-TsOH as a milder alternative to elemental bromine.
Reaction Map: Scaffold Diversification

The following diagram outlines the synthetic pathways originating from the acetyl moiety.

ReactionMap Figure 2: Divergent synthetic pathways from the C5-acetyl handle. Start Methyl 5-acetyl-1,2-oxazole -3-carboxylate Bromo Alpha-Bromo Ketone (Br-CH2-CO-) Start->Bromo NBS / pTsOH or PTAB Chalcone Enone (Chalcone) (Ar-CH=CH-CO-) Start->Chalcone Ar-CHO / NaOH (Claisen-Schmidt) Alcohol Chiral Alcohol (HO-CH(Me)-) Start->Alcohol Ru-Cat / HCOOH (ATH) Thiazole Thiazole Derivative (Hantzsch Synthesis) Bromo->Thiazole Thioamide Reflux Pyrazoline Pyrazoline Derivative (via Hydrazine) Chalcone->Pyrazoline NH2NH2

Stereoselective Reduction (Asymmetric Transfer Hydrogenation)

For drug development, converting the achiral ketone to a chiral alcohol is often necessary. Standard reduction (NaBH4) yields a racemate. Asymmetric Transfer Hydrogenation (ATH) is the preferred method for this scaffold, utilizing Ruthenium catalysts.

Protocol: Ru-Catalyzed ATH

Objective: Enantioselective reduction of the C5-acetyl group.

Reagents:

  • Substrate (1.0 equiv)

  • Catalyst: RuCl (1 mol%)

  • Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve the substrate in degassed DCM (0.5 M concentration).

  • Catalyst Addition: Add the Ru-catalyst (1 mol%).

  • H-Source: Add the HCOOH/Et3N mixture (5 equiv of hydride).

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor conversion by HPLC or TLC.

  • Workup: Quench with water, extract with DCM, wash with saturated NaHCO3 (to remove acid), and dry over Na2SO4.

Why this works: The electron-deficient nature of the isoxazole ring makes the carbonyl carbon highly susceptible to hydride transfer, typically resulting in high yields (>90%) and high enantiomeric excess (>95% ee) due to the steric differentiation between the methyl group and the planar isoxazole ring.

Quantitative Data Summary
ParameterValue / CharacteristicRelevance
Molecular Weight 169.13 g/mol Fragment-based drug design (Low MW).
C5-Acetyl pKa ~18–20 (Est. DMSO)High acidity facilitates mild condensation conditions.
C3-Ester Reactivity Low (vs. Acetyl)Allows chemoselective reaction at C5.
UV/Vis

~250-270 nm
Useful for HPLC monitoring (conjugated system).
Solubility Good in DCM, MeOH, DMSOCompatible with standard organic workflows.
References
  • Claisen-Schmidt Condensation Mechanisms

    • Source: Nielsen, A. T.; Houlihan, W. J. Org.[1][2][3][4][5][6] React.1968 , 16, 1.[7]

    • Context: Foundational review of aldol-type condens
  • Synthesis of Isoxazole Carboxylates

    • Source: PubChem Compound Summary for CID 53393795 (Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate) and related derivatives.[8]

    • Link:[8]

  • Source: Palmer, M. J.; Wills, M. Tetrahedron: Asymmetry1999, 10, 2045.
  • Reactivity of 5-Methylisoxazole Derivatives

    • Source:Molecules2024, Synthesis and Hydrogenation of Isoxazole Deriv
    • Link:

  • Acidity of Heterocyclic Ketones

    • Source: Bordwell pKa Table (Reference Data).[2][4]

    • Link:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Abstract The 1,2-oxazole (isoxazole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a highly sought-after building block in drug design. This document provides a detailed, two-step protocol for the synthesis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate, a versatile intermediate for further chemical elaboration. The synthesis proceeds via a base-catalyzed Claisen condensation to form the key intermediate, methyl 2,4-dioxopentanoate, followed by a regioselective cyclocondensation with hydroxylamine. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique combination of stability, electronic properties, and hydrogen bonding capabilities, making them invaluable in modern drug discovery.[1] As bioisosteres for esters and amides, they can improve metabolic stability and pharmacokinetic profiles. Furthermore, the isoxazole ring is a common feature in molecules exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]

Methyl 5-acetyl-1,2-oxazole-3-carboxylate is a particularly useful building block. It possesses three distinct points for chemical modification: the methyl ester at the C3 position, the acetyl group at the C5 position, and the C4 position of the isoxazole ring, allowing for the systematic exploration of chemical space in lead optimization campaigns.

Overall Synthetic Strategy

The synthesis is designed as a robust and scalable two-step process. The first step establishes the required carbon skeleton, and the second step constructs the heterocyclic ring with precise control over the substituent placement (regioselectivity).

  • Step 1: Claisen Condensation. Synthesis of the key β-dicarbonyl intermediate, methyl 2,4-dioxopentanoate, is achieved via a crossed Claisen condensation between dimethyl oxalate and acetone.[3]

  • Step 2: Cyclocondensation & Aromatization. The isoxazole ring is formed by the reaction of the intermediate with hydroxylamine hydrochloride. This reaction proceeds with high regioselectivity to yield the desired product.[4]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Heterocycle Formation Acetone Acetone Base1 Sodium Methoxide in Methanol Acetone->Base1 DMO Dimethyl Oxalate DMO->Base1 Intermediate Methyl 2,4-dioxopentanoate Hydroxylamine Hydroxylamine HCl Base2 Aqueous Buffer (e.g., NaOAc) Intermediate->Base2 Base1->Intermediate Claisen Condensation Hydroxylamine->Base2 Product Methyl 5-acetyl-1,2-oxazole-3-carboxylate Base2->Product Regioselective Cyclocondensation

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Methyl 2,4-dioxopentanoate

Principle & Mechanistic Insight

This step employs the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3] Sodium methoxide, a strong base, deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group forms the β-dicarbonyl product. The reaction is driven to completion because the resulting 1,3-dicarbonyl product is significantly more acidic than the starting ketone or alcohol solvent, and it is readily deprotonated by the methoxide base, shifting the equilibrium. An acidic workup is required to re-protonate the enolate and isolate the neutral product.

Experimental Protocol

Materials:

  • Acetone

  • Dimethyl oxalate

  • Sodium metal

  • Anhydrous Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • Preparation of Sodium Methoxide: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 500 mL of anhydrous methanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling with an ice bath as needed. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation & Condensation: Cool the freshly prepared sodium methoxide solution to 0-5 °C using an ice-salt bath. Add a solution of 58.1 g (1.0 mol) of dry acetone and 118.1 g (1.0 mol) of dimethyl oxalate dropwise from the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). A thick, yellow precipitate of the sodium salt of the product will form.

  • Work-up & Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully add a mixture of 100 mL of concentrated hydrochloric acid and 400 g of crushed ice. The pH of the solution should be acidic (pH 2-3). This will protonate the enolate salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is a yellow oil. Further purification can be achieved by vacuum distillation.

Data Summary: Reagent Table
ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Sodium22.9923.01.01.0
Acetone58.0858.11.01.0
Dimethyl oxalate118.09118.11.01.0
Expected Yield 144.12 ~100-115 ~0.7-0.8 70-80%

Part 2: Synthesis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Principle & Mechanistic Insight

The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine is a classic example of heterocyclic synthesis.[4] The key to this reaction is controlling the regioselectivity. Methyl 2,4-dioxopentanoate is an unsymmetrical dicarbonyl compound, containing a ketone and a keto-ester. The ketone carbonyl (C4) is generally more electrophilic and sterically less hindered than the ester carbonyl (C2).

The reaction proceeds as follows:

  • The nucleophilic nitrogen atom of hydroxylamine preferentially attacks the more reactive ketone carbonyl at C4.

  • This is followed by dehydration to form an oxime intermediate.

  • An intramolecular cyclization then occurs, where the hydroxyl group of the oxime attacks the ester carbonyl at C2.

  • Finally, elimination of methanol occurs, leading to the formation of the aromatic isoxazole ring.

Using a mild base like sodium acetate or sodium carbonate is crucial to neutralize the HCl from the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile without promoting undesirable side reactions.[2]

Figure 2: Mechanistic pathway for isoxazole formation.

Experimental Protocol

Materials:

  • Methyl 2,4-dioxopentanoate (from Part 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 14.4 g (0.1 mol) of methyl 2,4-dioxopentanoate in 100 mL of ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of hydroxylamine hydrochloride and 5.8 g (0.055 mol) of sodium carbonate in 50 mL of water. Stir until the effervescence ceases and the solids dissolve.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the dicarbonyl compound. Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water (2 x 20 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). Expected ¹H NMR signals include singlets for the acetyl methyl protons, the ester methyl protons, and the C4-proton of the isoxazole ring.

Data Summary: Reagent Table
ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Methyl 2,4-dioxopentanoate144.1214.40.11.0
Hydroxylamine HCl69.497.60.111.1
Sodium Carbonate105.995.80.0550.55
Expected Yield 169.14 ~12.7-14.4 ~0.075-0.085 75-85%

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to alcohol in small, manageable portions.

  • Sodium Methoxide: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Hydroxylamine: Can be explosive in its pure form, but the hydrochloride salt is generally stable. Handle with care.

  • Solvents: Methanol, ethanol, and diethyl ether are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. Available at: [Link]

  • METHYL ACETOACETATE - Ataman Kimya. Available at: [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams - Taylor & Francis. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition - MDPI. Available at: [Link]

  • CN103450017B - Preparation method of methyl acetoacetate - Google Patents.
  • US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents.
  • METHYL ACETOACETATE SYNTHESIS. - YouTube. Available at: [Link]

  • CN1384097A - Process for preparing acetohydroxamic acid - Google Patents.
  • β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • US6642035B2 - Synthesis of B-keto esters - Google Patents.
  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed - Organic Chemistry Research. Available at: [Link]

  • A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. - ResearchGate. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. Available at: [Link]

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and... - ResearchGate. Available at: [Link]

  • Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance | Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Abstract This application note details a validated protocol for the chemoselective hydrolysis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate to its corresponding carboxylic acid, 5-acetyl-1,2-oxazole-3-carboxylic acid. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the chemoselective hydrolysis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate to its corresponding carboxylic acid, 5-acetyl-1,2-oxazole-3-carboxylic acid. While ester hydrolysis is a fundamental transformation, the presence of the 1,2-oxazole (isoxazole) core necessitates a tailored approach to prevent base-catalyzed ring opening (isoxazole-to-cyanoketone rearrangement) or degradation of the C-5 acetyl moiety. We present a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system that ensures quantitative conversion with high functional group tolerance.

Introduction & Chemical Background

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids in various anti-inflammatory and antimicrobial agents (e.g., Leflunomide, Sulfamethoxazole).

The substrate, Methyl 5-acetyl-1,2-oxazole-3-carboxylate , contains three reactive centers:

  • C-3 Methyl Ester: The target for hydrolysis.[1]

  • C-5 Acetyl Group: Susceptible to aldol-type side reactions or haloform cleavage under harsh basic conditions.

  • N-O Bond (Isoxazole Ring): The "Achilles' heel" of the scaffold.[2] Strong bases or reducing agents can cleave this bond, leading to ring-opened

    
    -amino enones or nitriles.
    

Mechanistic Challenge: Standard saponification using strong bases (KOH, NaOH) at high temperatures often degrades the isoxazole ring. The N-O bond is sensitive to nucleophilic attack, particularly when the ring is electron-deficient. Therefore, a "soft" saponification method using LiOH at controlled temperatures is required to hydrolyze the ester while leaving the aromatic heterocycle intact.

Reaction Scheme & Pathway Analysis

ReactionPathway Figure 1: Chemoselective Hydrolysis Pathway vs. Degradation Risk Substrate Methyl 5-acetyl-1,2-oxazole-3-carboxylate (Ester Substrate) Intermediate Tetrahedral Intermediate (Li+ Salt) Substrate->Intermediate LiOH, THF:H2O (3:1) 0°C to RT, 2h Product 5-acetyl-1,2-oxazole-3-carboxylic acid (Target Product) Intermediate->Product Acidic Workup (pH 3-4) HCl (1M) SideProduct Ring-Opened Byproducts (Nitriles/Enones) Intermediate->SideProduct Excess Heat (>50°C) Strong Base (NaOH/KOH)

Figure 1: The primary pathway utilizes mild LiOH hydrolysis to avoid the thermodynamic trap of ring opening.

Materials & Equipment

Reagents
ReagentGradeRole
Methyl 5-acetyl-1,2-oxazole-3-carboxylate>97% HPLCSubstrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentHydrolysis Reagent
Tetrahydrofuran (THF)HPLC GradeSolvent (Solubilizer)
Water (Deionized)Type IISolvent (Hydrolysis source)
Hydrochloric Acid (1M)Volumetric StdAcidification
Ethyl Acetate (EtOAc)ACS ReagentExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer & Teflon-coated stir bar

  • Ice-water bath

  • Rotary Evaporator

  • pH Meter or pH Indicator Strips (Range 0-14)

  • Separatory Funnel

Experimental Protocol

Scale: This protocol is written for a 1.0 mmol (~169 mg) scale but is linearly scalable up to 50 mmol.

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv (169 mg) of Methyl 5-acetyl-1,2-oxazole-3-carboxylate in THF (3.0 mL) . Ensure the solid is completely dissolved.

    • Note: THF is chosen over Methanol to prevent transesterification competition, although MeOH is an acceptable alternative if solubility is an issue.

  • Reagent Preparation: Prepare a solution of LiOH·H₂O (2.0 equiv, 84 mg) in Water (1.0 mL) .

    • Why 2.0 equiv? A slight excess ensures complete conversion, but we avoid large excesses (5-10 equiv) to protect the isoxazole ring.

  • Addition: Cool the substrate solution to 0°C using an ice bath. Add the aqueous LiOH solution dropwise over 5 minutes.

    • Critical Control Point: The exotherm upon mixing must be controlled. High localized pH can trigger ring cleavage.

Step 2: Reaction Monitoring
  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir vigorously for 2 to 4 hours .

  • TLC Monitoring: Check consumption of starting material (SM) using 50% EtOAc/Hexanes.

    • SM R_f: ~0.6 (Ester)

    • Product R_f: ~0.1 (Acid, streaks near baseline)

    • Visualization: UV (254 nm). The isoxazole ring is UV active.[2][3]

Step 3: Workup & Isolation
  • Concentration: Once SM is consumed, remove the THF under reduced pressure (Rotovap, 30°C bath) to leave the aqueous lithium carboxylate salt.

    • Caution: Do not heat above 40°C.

  • Washing (Optional but Recommended): Dilute the aqueous residue with 5 mL water and wash with 5 mL Diethyl Ether or EtOAc. Discard the organic layer.

    • Purpose: Removes unreacted ester or non-polar impurities before acidification.

  • Acidification: Cool the aqueous phase to 0°C. Dropwise add 1M HCl while monitoring pH.

    • Target pH: 3.0 – 4.0.

    • Warning: Do not drop to pH < 1. Strongly acidic conditions can induce decarboxylation of the 3-carboxylic acid if heated, or affect the acetyl group.

  • Extraction: Extract the cloudy acidic aqueous layer with Ethyl Acetate (3 x 10 mL) .

  • Drying: Combine organic layers, wash with Brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

  • Evaporation: Filter and concentrate in vacuo to yield the crude acid.

Step 4: Purification
  • Crude Yield: Typically 85-95%.

  • Appearance: Off-white to pale yellow solid.

  • Recrystallization: If necessary, recrystallize from minimal hot EtOAc/Hexanes or Ethanol/Water.

  • Storage: Store at -20°C. Isoxazole carboxylic acids can decarboxylate slowly at room temperature over months.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Ring opening (N-O cleavage)Lower reaction temperature to 0°C constant. Reduce LiOH to 1.2 equiv.
Incomplete Conversion Poor solubility or stericsIncrease solvent volume. Switch to THF/MeOH/Water (2:1:1) system.[3][4][5][6][7][8][9][10]
Product Decarboxylation Workup too acidic or too hotAcidify only to pH 4. Keep rotovap bath <35°C.
New Spot on TLC (High Rf) TransesterificationEnsure no Methanol/Ethanol is used if the target is the acid. Use THF/Water only.
Decision Logic for Method Selection

DecisionTree Figure 2: Method Selection Decision Tree Start Start: Hydrolysis of Isoxazole Ester CheckSensitivity Is the C-5 substituent base sensitive? (e.g., enolizable ketones, halogens) Start->CheckSensitivity Standard Method A: LiOH / THF / H2O (Standard Protocol) CheckSensitivity->Standard No (Acetyl is moderately stable) Mild Method B: Me3SnOH (Trimethyltin hydroxide) (Neutral conditions) CheckSensitivity->Mild Yes (Very sensitive) Enzymatic Method C: Pig Liver Esterase (PLE) (pH 7 buffer) CheckSensitivity->Enzymatic Chiral/Ultra-sensitive

References

  • BenchChem. (2025).[2][11] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Common Organic Chemistry. (2023). Ester Hydrolysis: Common Conditions and Mechanisms. Retrieved from

  • PubChem. (2025). Methyl 5-methylisoxazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2018).[12] Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives. Retrieved from

  • MDPI. (2024).[7] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Synthesis. Molbank. Retrieved from

Sources

Method

Unlocking Chemical Diversity: A Guide to the Functionalization of the 5-Acetyl Group in Isoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals The isoxazole nucleus is a cornerstone in medicinal chemistry, gracing a multitude of approved drugs and clinical candidates.[1] Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus is a cornerstone in medicinal chemistry, gracing a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutics. Among the various substituted isoxazoles, those bearing a 5-acetyl group and a carboxylate moiety represent a particularly valuable class of synthetic intermediates. The 5-acetyl group serves as a versatile chemical handle, a gateway to a diverse array of molecular architectures through a variety of chemical transformations. This guide provides an in-depth exploration of the key strategies for the functionalization of this acetyl group, offering not just protocols, but also the underlying chemical principles to empower researchers in their quest for new bioactive molecules.

The Strategic Importance of the 5-Acetylisoxazole Carboxylate Scaffold

The juxtaposition of the acetyl and carboxylate groups on the isoxazole ring creates a unique chemical environment. The electron-withdrawing nature of both the isoxazole ring and the carboxylate group influences the reactivity of the acetyl moiety, particularly the acidity of its α-protons. Understanding and harnessing this reactivity is paramount for the successful synthesis of novel isoxazole derivatives. This guide will delve into several key transformations that leverage the 5-acetyl group as a launchpad for molecular diversification.

Core Functionalization Strategies: A Practical Overview

This section details proven methodologies for the chemical modification of the 5-acetyl group in isoxazole carboxylates. Each strategy is presented with a focus on the causal relationships between reagents, conditions, and outcomes, providing a framework for rational experimental design.

Condensation Reactions: Building Molecular Complexity

The acidic α-protons of the 5-acetyl group readily participate in a range of condensation reactions, allowing for the facile formation of new carbon-carbon bonds and the introduction of diverse structural motifs.

The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of α,β-unsaturated ketones, or chalcones.[2][3][4][5][6] In the context of our scaffold, the 5-acetylisoxazole carboxylate reacts with an aromatic aldehyde in the presence of a base to yield a 5-isoxazolyl chalcone derivative. These chalcones are not merely extended structures; they are themselves valuable precursors for the synthesis of various heterocyclic systems.[7][8][9]

Causality in Experimental Design:

  • Choice of Base: The reaction is typically catalyzed by aqueous alkali hydroxides (e.g., NaOH or KOH). The base deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reaction Solvent: Ethanol or a mixture of ethanol and water is commonly used as the solvent, as it readily dissolves both the reactants and the base.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the condensation and subsequent dehydration to the α,β-unsaturated system.

Experimental Protocol: Synthesis of Ethyl 5-(3-(4-methoxyphenyl)acryloyl)isoxazole-3-carboxylate

Materials:

  • Ethyl 5-acetylisoxazole-3-carboxylate

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq) in ethanol.

  • Add 4-methoxybenzaldehyde (1.1 eq) to the solution and stir until homogeneous.

  • Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford the pure ethyl 5-(3-(4-methoxyphenyl)acryloyl)isoxazole-3-carboxylate.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
Ethyl 5-acetylisoxazole-3-carboxylate4-MethoxybenzaldehydeEthyl 5-(3-(4-methoxyphenyl)acryloyl)isoxazole-3-carboxylate~85-95

Logical Workflow for Claisen-Schmidt Condensation:

claisen_schmidt start Start: Ethyl 5-acetylisoxazole-3-carboxylate + Aromatic Aldehyde step1 Dissolve in Ethanol start->step1 Reactants step2 Add Base (e.g., NaOH) Initiate Enolate Formation step1->step2 step3 Aldol Addition & Dehydration (Room Temperature) step2->step3 Reaction step4 Acidic Work-up & Precipitation step3->step4 Quenching end Product: Isoxazolyl Chalcone step4->end Isolation

Caption: Workflow for the synthesis of isoxazolyl chalcones.

Reduction of the Acetyl Group: Accessing Alcohols and Alkanes

Reduction of the 5-acetyl group provides access to valuable secondary alcohols and, upon further reduction, to the corresponding ethyl-substituted isoxazoles. The choice of reducing agent is critical for achieving the desired level of reduction.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of ketones to secondary alcohols.[10][11] Its chemoselectivity allows for the reduction of the acetyl group without affecting the ester functionality or the isoxazole ring under standard conditions.

Causality in Experimental Design:

  • Reducing Agent: NaBH₄ is chosen for its mildness and selectivity for aldehydes and ketones over esters.

  • Solvent: Protic solvents like methanol or ethanol are typically used to dissolve the substrate and the reducing agent, and also to protonate the intermediate alkoxide.

Experimental Protocol: Synthesis of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

Materials:

  • Ethyl 5-acetylisoxazole-3-carboxylate

  • Methanol

  • Sodium borohydride

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

α-Halogenation: Introducing a Versatile Handle

The introduction of a halogen atom at the α-position of the acetyl group creates a highly valuable intermediate for subsequent nucleophilic substitution and cross-coupling reactions. This transformation can be achieved under either acidic or basic conditions.[12][13]

Causality in Experimental Design:

  • Acid-Catalyzed Halogenation: This method typically leads to mono-halogenation. The acid catalyzes the formation of the enol, which then acts as the nucleophile attacking the halogen.

  • Base-Promoted Halogenation: In the presence of a base, an enolate is formed. The electron-withdrawing effect of the first introduced halogen increases the acidity of the remaining α-protons, often leading to poly-halogenation. For mono-halogenation, careful control of stoichiometry is crucial.

Experimental Protocol: Synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Materials:

  • Ethyl 5-acetylisoxazole-3-carboxylate

  • Acetic acid

  • Bromine

Procedure:

  • Dissolve ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid to the stirred reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the disappearance of the bromine color and the reaction progress by TLC.

  • Pour the reaction mixture into a large volume of ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Logical Relationship of Functionalization Pathways:

functionalization start Ethyl 5-acetylisoxazole-3-carboxylate chalcone Isoxazolyl Chalcone start->chalcone Claisen-Schmidt (ArCHO, Base) alcohol Secondary Alcohol start->alcohol Reduction (NaBH4) bromoacetyl α-Bromoacetyl Isoxazole start->bromoacetyl α-Halogenation (Br2, AcOH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of M...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of Methyl 5-acetyl-1,2-oxazole-3-carboxylate. As a key heterocyclic building block, its purity is paramount for successful downstream applications. This document provides in-depth troubleshooting, FAQs, and validated protocols grounded in established chemical principles.

Section 1: Understanding the Molecule - Physicochemical Profile

Methyl 5-acetyl-1,2-oxazole-3-carboxylate possesses a unique combination of functional groups that dictate its purification strategy. The 1,2-oxazole (isoxazole) ring, an electron-rich heterocycle, contains a labile N-O bond that can be susceptible to cleavage under certain conditions.[1][2] The presence of both a methyl ester and an acetyl group imparts moderate polarity, which is a critical consideration for chromatographic and recrystallization solvent selection.

PropertyValue / DescriptionRationale & Implication
Molecular Formula C₇H₇NO₄Provides the elemental composition.
Molecular Weight 169.14 g/mol Essential for calculating molar equivalents and reaction yields.
Predicted Polarity Moderately PolarThe ester and ketone functionalities increase polarity compared to a simple hydrocarbon backbone. This suggests good solubility in solvents like Ethyl Acetate, Dichloromethane, and Acetone, and lower solubility in non-polar solvents like Hexane.
Key Structural Features Isoxazole Ring, Methyl Ester, Acetyl GroupThe isoxazole N-O bond can be sensitive to reductive conditions or harsh acids/bases.[2] The ester is prone to hydrolysis. The acetyl group provides a handle for characterization (e.g., via NMR).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing Methyl 5-acetyl-1,2-oxazole-3-carboxylate?

A1: Impurities typically arise from three sources: unreacted starting materials, side reactions, and product degradation.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors such as β-enamino ketoesters or hydroxylamine hydrochloride.[3][4]

  • Regioisomers: The formation of the isoxazole ring can sometimes yield isomeric products. For instance, you might form the corresponding 3-acetyl-5-carboxylate isomer. Distinguishing between these often requires careful spectroscopic analysis (e.g., 2D NMR).[3][4]

  • Hydrolysis Products: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions during workup, especially in the presence of water.

  • Degradation Products: The isoxazole ring itself can be unstable under certain conditions.[5] For example, aggressive heating or exposure to catalytic hydrogenation can cleave the weak N-O bond.[2]

Q2: Which primary purification technique should I choose: column chromatography or recrystallization?

A2: The choice depends on the impurity profile, the physical state of your crude product, and the desired scale.

  • Column Chromatography is the most versatile method, especially for removing impurities with different polarities from the target compound. It is the preferred method if your product is an oil or if impurities are structurally very similar (e.g., regioisomers), as it offers superior separation power.[6]

  • Recrystallization is ideal if your product is a solid and you have one primary impurity that has a significantly different solubility profile.[7] It is often more scalable and cost-effective than chromatography for large quantities of material but requires finding a suitable solvent system, which can be time-consuming.[6]

Q3: My compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A3: This is a common issue with sensitive heterocyclic compounds.[8] Standard silica gel is inherently acidic (pKa ≈ 4.5), which can catalyze the degradation of acid-sensitive molecules. The isoxazole ring or the ester functional group in your compound may be susceptible to this.

  • Causality: The acidic surface of the silica can promote hydrolysis of the ester or cleavage of the oxazole ring, leading to streaking on the column, baseline impurities in all fractions, and low overall recovery.[8]

  • Validation & Solution: To test for stability, spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[8] To mitigate this, you can:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the column eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a more neutral adsorbent like alumina or a less acidic Florisil.[8]

Section 3: Troubleshooting Guide - Purification Workflows

Workflow 1: Flash Column Chromatography

This workflow is the primary method for purifying Methyl 5-acetyl-1,2-oxazole-3-carboxylate, especially when dealing with complex impurity profiles.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Execution & Analysis TLC 1. Run TLC in various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 2:1, 1:1) Rf_Check 2. Target Rf for product? (Ideal: 0.25-0.35) TLC->Rf_Check Good_Sep 3. Good separation from impurities? Rf_Check->Good_Sep Yes Adjust Adjust Polarity: - Rf too high? -> Decrease EtOAc - Rf too low? -> Increase EtOAc Rf_Check->Adjust No Pack_Column 4. Pack column with silica gel in low-polarity eluent Good_Sep->Pack_Column Yes Try_New_System Try alternative solvent system (e.g., DCM/MeOH) Good_Sep->Try_New_System No Adjust->TLC Load 5. Load crude product (dissolved in min. DCM or dry-loaded) Pack_Column->Load Try_New_System->TLC Elute 6. Elute with solvent system, gradually increasing polarity if needed Load->Elute Collect 7. Collect fractions Elute->Collect Analyze 8. Analyze fractions by TLC Collect->Analyze Combine 9. Combine pure fractions & evaporate Analyze->Combine

Caption: Workflow for Column Chromatography Purification.

Problem: Poor separation or overlapping peaks.

  • Cause: The chosen solvent system lacks the selectivity to resolve the compound from its impurities.[6]

  • Solution: Systematically screen different solvent systems. If Hexane/Ethyl Acetate fails, consider a system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone. A small amount of acetic acid can sometimes sharpen the peaks of acidic compounds, while triethylamine can help with basic compounds.

Problem: Low recovery of the product.

  • Cause 1: Product decomposition on the column. As discussed in the FAQs, the compound may be sensitive to the silica gel's acidity.[8]

  • Solution 1: Use deactivated silica or an alternative stationary phase like alumina.[8]

  • Cause 2: The compound is eluting too quickly or is highly soluble in the eluent. This can lead to broad bands and co-elution with impurities.

  • Solution 2: Reduce the polarity of the starting eluent significantly. Ensure the crude material is loaded in a minimal volume of solvent (or dry-loaded onto silica) to achieve a tight starting band.

Workflow 2: Recrystallization

This workflow is effective if the crude product is a solid and contains impurities with different solubility properties.

cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Bulk Recrystallization Screen 1. Test solubility of crude solid in small vials with various solvents (e.g., EtOH, IPA, EtOAc, Toluene) Solubility_Check 2. Find a solvent where product is: - Sparingly soluble at RT - Very soluble when hot Screen->Solubility_Check Ideal_Solvent 3. Dissolve crude product in MINIMUM amount of hot solvent Solubility_Check->Ideal_Solvent Yes Try_Cosolvent Try co-solvent system: 'Good' solvent (dissolves well) + 'Poor' solvent (anti-solvent) Solubility_Check->Try_Cosolvent No Cool 4. Allow solution to cool slowly to RT, then in an ice bath Ideal_Solvent->Cool Try_Cosolvent->Screen Crystals_Form 5. Crystals form? Cool->Crystals_Form Filter 6. Filter crystals via vacuum filtration Crystals_Form->Filter Yes Troubleshoot Troubleshoot: - Oiled out? Add more hot solvent, reheat. - No crystals? Scratch flask, add seed crystal,  or reduce solvent volume. Crystals_Form->Troubleshoot No (Oiled out or clear soln) Wash 7. Wash with a small amount of COLD recrystallization solvent Filter->Wash Dry 8. Dry crystals under vacuum Wash->Dry

Caption: Workflow for Recrystallization Troubleshooting.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solution is too concentrated (supersaturated), or it was cooled too quickly. The presence of certain impurities can also inhibit crystallization.[6]

  • Solution: Add a small amount of hot solvent back into the mixture until the oil redissolves completely. Then, allow it to cool much more slowly. If the problem persists, try a different solvent system or perform a preliminary purification (e.g., filtering through a small plug of silica) to remove the problematic impurities.[6]

Problem: Very low recovery of crystalline product.

  • Cause 1: Too much solvent was used initially. The compound remains dissolved even at low temperatures.

  • Solution 1: Use the absolute minimum amount of hot solvent required to dissolve the compound.[6] You can try to evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals, though these may be less pure.

  • Cause 2: The compound has significant solubility even in the cold solvent.

  • Solution 2: Ensure you are cooling the flask in an ice-water bath for an adequate amount of time (e.g., 30+ minutes) to maximize precipitation. If recovery is still low, a different solvent or a co-solvent system where the compound has lower cold solubility is needed.[6]

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude material by weight. Slurry the silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude Methyl 5-acetyl-1,2-oxazole-3-carboxylate in a minimal amount of a strong solvent like Dichloromethane (DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. If necessary, gradually increase the eluent polarity (e.g., from 10% EtOAc in Hexane to 20% EtOAc) to move the compound down the column.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

  • Solvent Screening: In separate test tubes, place a small amount of crude material (10-20 mg). Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the solvent to boiling. An ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[7] Test solvents like isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated reservoir while the flask is on a hot plate, swirling continuously, until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-oxazolecarboxylate. PubChem.
  • Organic Syntheses. (n.d.). Synthesis of Methyl trans-Oxazolidine-5-carboxylate.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates.
  • Heterocyclic chemistry problems and solutions. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.
  • Beilstein Journal of Organic Chemistry. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Wikipedia. (n.d.). Isoxazole.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 5-acetyl-1,2-oxazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 5-acetyl-1,2-oxazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of obtaining this compound in high purity via recrystallization.

I. Understanding the Molecule: A Chemist's Perspective

Methyl 5-acetyl-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an oxazole ring, a methyl ester, and a ketone functional group. This combination of functionalities imparts a moderate polarity to the molecule. The presence of both hydrogen bond acceptors (the carbonyl oxygens and the oxazole nitrogen) and the absence of acidic protons suggest that its solubility will be significant in moderately polar aprotic and protic solvents. Heterocyclic compounds, in general, are often good candidates for purification by recrystallization.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like Methyl 5-acetyl-1,2-oxazole-3-carboxylate?

The foundational step is solvent screening.[2] The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4][5] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.[3]

Q2: How do I perform a solvent screen?

A systematic approach is crucial. Start with small quantities of your crude material (~50-100 mg) and test a range of solvents with varying polarities.[3] A suggested starting lineup of solvents is presented in the table below.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the carbonyls of the ester and ketone.
Esters Ethyl acetate"Like-dissolves-like" principle; the ester group may promote solubility.[4]
Ketones AcetoneThe ketone functionality may aid in dissolving the compound.
Aromatic Hydrocarbons TolueneThe planar oxazole ring might interact favorably with the aromatic solvent.
Ethers Diethyl ether, Methyl t-butyl ether (MTBE)Lower polarity solvents that can be useful in mixed-solvent systems.
Halogenated DichloromethaneOften a good solvent for a wide range of organic compounds.
Water Due to the organic nature of the molecule, it is likely to be insoluble and can be used as an anti-solvent.
Q3: What if I can't find a suitable single solvent?

If no single solvent provides the desired solubility profile, a mixed-solvent system is the next logical step.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[4][6] For Methyl 5-acetyl-1,2-oxazole-3-carboxylate, promising pairs could include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

Q4: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.[7][8] To remedy this, try the following:

  • Add a small amount of additional solvent to the hot solution to decrease saturation.[7][9]

  • Lower the temperature at which crystallization begins by using a larger volume of solvent.

  • Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.[7]

  • Try a different solvent or solvent system with a lower boiling point.[4]

Q5: I have very low recovery of my purified product. What are the likely causes?

Low yield is a common issue in recrystallization.[9] The primary culprits are:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[6][7]

  • Premature crystallization: If crystals form too quickly during hot filtration, you will lose product.[8][10]

  • Incomplete crystallization: Ensure you have allowed sufficient time at a low temperature for the crystals to form.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[10]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of Methyl 5-acetyl-1,2-oxazole-3-carboxylate.

Problem 1: The compound will not dissolve in the hot solvent.
  • Cause: The chosen solvent is too nonpolar for your compound.

  • Solution:

    • Verify Solvent Choice: Re-evaluate your solvent screen. Based on the structure, moderately polar solvents like ethanol, isopropanol, or ethyl acetate should be effective. For heterocyclic compounds, warming in ethyl acetate or acetonitrile is a common starting point.[11]

    • Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid dissolves.[6]

    • Switch to a More Polar Solvent: If the compound remains insoluble even with a large volume of hot solvent, select a more polar solvent from your screening list.

Problem 2: No crystals form upon cooling.
  • Cause A: The solution is not saturated. You may have used too much solvent.[6][7]

    • Solution: Reduce the solvent volume by gently boiling it off under a fume hood.[7][9] Be cautious not to evaporate too much. Once the volume is reduced, allow the solution to cool again.

  • Cause B: The solution is supersaturated. The energy barrier for nucleation has not been overcome.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6][8] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled solution.[9] This "seed crystal" will act as a template for further crystal growth.

    • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath to further decrease the solubility of your compound.[6]

Problem 3: The resulting crystals are colored, even though the pure compound should be colorless.
  • Cause: Colored impurities are present and have been incorporated into the crystal lattice.

  • Solution: Use Decolorizing Carbon.

    • After dissolving your crude product in the hot solvent, allow the solution to cool slightly to prevent boiling over.

    • Add a small amount of activated charcoal (decolorizing carbon) to the solution.[10]

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.

    • Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[10]

IV. Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude Methyl 5-acetyl-1,2-oxazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[10]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add crude solid to flask B Add minimal hot solvent A->B C Heat to boiling B->C D Solid fully dissolved? C->D D->B No E Insoluble impurities present? D->E Yes F Perform hot gravity filtration E->F G Cool to room temperature E->G No F->G Yes H Cool in ice bath G->H I Crystals form H->I J Vacuum filter crystals I->J K Wash with ice-cold solvent J->K L Dry crystals K->L

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" (highly solubilizing) hot solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" (low solubility) solvent dropwise until the solution becomes cloudy (persistent turbidity).[6]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Isolation and Drying: Collect, wash, and dry the crystals as previously described.

G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Dissolve crude solid in minimal hot 'good' solvent B Add 'poor' solvent dropwise until solution is cloudy A->B C Add 'good' solvent dropwise until solution is clear B->C D Cool slowly C->D E Filter, wash, and dry crystals D->E

Caption: Workflow for Mixed-Solvent Recrystallization.

V. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization I 10 - University of Missouri–St. Louis. [Link]

  • Recrystallization - Single Solvent - University of California, Los Angeles. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Problems in recrystallization - Biocyclopedia. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization - University of Toronto. [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. [Link]

  • Microscale synthesis of heterocyclic compounds - Journal of Chemical Education. [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin - University of Birmingham. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Recrystallization and Crystallization - University of Rochester. [Link]

  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. [Link]

  • Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran - MDPI. [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application - Food Science and Technology. [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC. [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support: Purification of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Ticket ID: PUR-ISOX-005 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support center. You are likely working with Methyl 5-acetyl-1,2-oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ISOX-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely working with Methyl 5-acetyl-1,2-oxazole-3-carboxylate , a highly functionalized heterocyclic building block.

This molecule presents a unique purification challenge: it contains an electrophilic methyl ester (C3 position) and a reactive acetyl ketone (C5 position) on an electron-deficient isoxazole ring. The primary impurities encountered in its synthesis (typically via cyclocondensation of 2,4-dioxopentanoates with hydroxylamine) are regioisomers , hydrolysis products (carboxylic acids) , and oxime byproducts .

Compound Profile:

  • Target: Methyl 5-acetyl-1,2-oxazole-3-carboxylate

  • Physical State: Typically a white to pale yellow crystalline solid (depending on purity).

  • Key Sensitivity: Base-sensitive (ester hydrolysis); Nucleophile-sensitive (ketone condensation).

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, compare your crude material against this symptom matrix.

Symptom Probable Impurity/Issue Diagnostic Confirmation
Oily/Gummy Texture Regioisomer contamination (4-acetyl isomer) or residual solvent.1H NMR: Look for satellite methyl peaks near the main acetyl signal (~2.6 ppm).
Baseline Spot on TLC 5-acetyl-1,2-oxazole-3-carboxylic acid (Hydrolysis product).TLC: Stains acidic (Bromocresol Green). Disappears after NaHCO₃ wash.
Dark Brown/Black Color Polymerized tars or oxidative byproducts from hydroxylamine.Visual: Color persists even after filtration.
Extra Spot (Low Rf) Oxime derivative (reaction of acetyl group with excess hydroxylamine).LC-MS: Mass = Target + 15 (NH) or +16 (O)? Check for M+15 mass shift (M+OH-H).
Purification Decision Tree

Use the following logic flow to determine the safest purification route for your specific batch.

PurificationLogic Start Crude Material Analysis PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Main Impurity PurityCheck->ImpurityType No (<85%) MethodB Protocol B: Recrystallization (EtOH/Water) PurityCheck->MethodB Yes (>85%) Regio Regioisomer Present ImpurityType->Regio Tars Colored Tars/Oils ImpurityType->Tars Acid Acidic Impurity ImpurityType->Acid MethodA Protocol A: Flash Chromatography (Gradient Elution) Regio->MethodA Best Separation MethodC Protocol C: Carbon Treatment & Bicarb Wash Tars->MethodC Pre-treatment Acid->MethodC Remove Acid QC Final QC (NMR/HPLC) MethodA->QC MethodB->QC MethodC->MethodA If Oil Persists MethodC->MethodB If Solidifies

Figure 1: Purification logic flow based on crude purity and impurity profile.

Detailed Protocols
Protocol A: Flash Chromatography (Regioisomer Separation)

Best for: Removing regioisomers and non-polar byproducts.

The Challenge: The 5-acetyl and 4-acetyl regioisomers have very similar polarities. Isocratic elution often fails. The Fix: Use a shallow gradient to expand the resolution window.

  • Stationary Phase: High-quality Silica Gel (230-400 mesh).

  • Loading: Dissolve crude in minimum Dichloromethane (DCM). Do not use Methanol for loading (induces broadening).

  • Mobile Phase: Hexanes (A) and Ethyl Acetate (B).

  • Gradient Profile:

    • 0–5 min: 100% A (Equilibration)

    • 5–15 min: 0% → 10% B

    • 15–40 min: 10% → 25% B (Critical Separation Window )

    • 40–50 min: 25% → 50% B (Flush)

  • Detection: UV at 254 nm (Isoxazole ring is UV active).

Technical Note: The 5-acetyl isomer typically elutes after the 4-acetyl isomer due to the electron-withdrawing nature of the 3-carboxylate pulling density, making the 5-acetyl slightly more polar in this specific scaffold.

Protocol B: Recrystallization (Scalable)

Best for: High-purity polishing of batches >85% pure.

Solvent System: Ethanol / Water (Anti-solvent method).

  • Dissolution: Place crude solid in a flask. Add absolute Ethanol (5 mL per gram of crude). Heat to 50°C (Do not boil excessively to avoid ester hydrolysis).

  • Filtration: If insoluble dark specks remain, filter hot through a 0.45 µm PTFE syringe filter or a small pad of Celite.

  • Crystallization:

    • Remove from heat.

    • Add warm Water dropwise until persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white needles/plates. Wash with cold 20% EtOH/Water.

Protocol C: Chemical Scavenging (Tars & Acids)

Best for: Pre-cleaning "dirty" reactions before column/crystallization.

  • Acid Removal: Dissolve crude in Ethyl Acetate. Wash 2x with saturated NaHCO₃ (Sodium Bicarbonate).

    • Warning: Do NOT use NaOH or KOH. Strong bases will hydrolyze the C3-ester and potentially cleave the isoxazole ring [1].

  • Tar Removal: Add Activated Carbon (10 wt% of crude mass) to the organic layer. Stir for 30 minutes. Filter through Celite.

  • Drying: Dry over MgSO₄ and concentrate.

Troubleshooting FAQs

Q: My product is an oil, but literature says it should be a solid. What happened? A: This is the most common issue. It usually indicates one of two things:

  • Regioisomer Contamination: Even 5-10% of the wrong isomer can depress the melting point significantly, keeping the mixture liquid. Solution: Run Protocol A (Column).

  • Residual Solvent: Isoxazoles can trap chlorinated solvents. Solution: High-vacuum drying at 40°C for 12 hours.

Q: I see a new spot at the baseline after workup. Did I destroy my product? A: You likely hydrolyzed the ester. If you used a strong base (NaOH) or heated the extraction too long, the methyl ester converted to the carboxylic acid (Methyl 5-acetyl-1,2-oxazole-3-carboxylic acid).

  • Fix: You can re-esterify using MeOH/H₂SO₄ (catalytic) or remove the acid via a bicarbonate wash if it's a minor impurity.

Q: Can I use amine scavengers to remove unreacted starting material? A: Proceed with caution. The C5-acetyl group is a ketone. Primary amine scavengers (often used to remove excess electrophiles) can react with this ketone to form Schiff bases (imines). Use acidic washes (0.5 M HCl) to remove amine impurities instead of solid-supported scavengers.

Q: Why is the yield low after recrystallization? A: Isoxazole esters have moderate solubility in ethanol. If you used too much solvent, the product remains in the mother liquor.

  • Recovery: Concentrate the mother liquor and run a second crop, or switch to a Heptane/Ethyl Acetate recrystallization system (dissolve in min. hot EtOAc, add Heptane until cloudy).

References
  • BenchChem Technical Support. (2025).[1][2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Praveen, C., et al. (2010).[3] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[3] Synlett, 777-781.[3] Retrieved from

  • Zehani, Y., et al. (2017). "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A, 1508, 169-177. Retrieved from

  • Sokolov, S.D., et al. (1978). "Separation of isoxazole derivatives by thin-layer chromatography using complex formation." Zhurnal Analiticheskoi Khimii. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Authentication of Methyl 5-acetyl-1,2-oxazole-3-carboxylate

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of Methyl 5-acetyl-1,2-oxazole-3-carboxylate . It is designed for researchers requiring definitive structural authentication, spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of Methyl 5-acetyl-1,2-oxazole-3-carboxylate . It is designed for researchers requiring definitive structural authentication, specifically distinguishing this compound from its regioisomers and synthetic precursors.[1][2]

Executive Summary

Methyl 5-acetyl-1,2-oxazole-3-carboxylate (also known as Methyl 5-acetylisoxazole-3-carboxylate) is a valuable heterocyclic building block. Its structural validation is frequently complicated by the formation of its regioisomer, Methyl 3-acetyl-1,2-oxazole-5-carboxylate , during the cyclization of 2,4-dioxopentanoates.[1]

This guide establishes a robust 1H NMR analytical framework. By leveraging substituent-induced chemical shift effects (SCS), researchers can definitively assign the regiochemistry of the isoxazole ring without resorting to X-ray crystallography.[1]

Key Technical Insight: The chemical shift of the isoxazole H-4 proton serves as the primary diagnostic "fingerprint," exhibiting a predictable downfield shift in the 5-acetyl derivative compared to its 5-ester regioisomer due to the enhanced resonance capability of the ketone carbonyl at the 5-position.[1]

Structural Analysis & Theoretical Prediction[1][3]

The 1H NMR spectrum of the target molecule is characterized by three distinct singlet signals. The absence of coupling (due to the quaternary carbons at positions 3 and 5) simplifies the spectrum to chemical shift analysis.[1][2]

Proton Environment Breakdown
Proton LabelMoietyElectronic EnvironmentPredicted Shift (δ, ppm)Multiplicity
H-A Isoxazole Ring H-4Aromatic, flanked by two electron-withdrawing groups (EWG).7.20 – 7.50 Singlet (s)
H-B Methyl Ester (–COOCH₃)Attached to oxygen; standard ester range.[1][2]3.95 – 4.05 Singlet (s)
H-C Acetyl Methyl (–COCH₃)Alpha to ketone carbonyl.[1][2]2.60 – 2.75 Singlet (s)

Expert Note: The H-4 proton in unsubstituted isoxazole resonates at ~8.4 ppm (H5) and ~6.4 ppm (H4). In the target molecule, the H-4 proton is shielded relative to H-5 but significantly deshielded relative to the 5-methyl analog (δ 6.40 ppm) due to the strong electron-withdrawing nature of the 5-acetyl group.[1]

Comparative Analysis: Distinguishing Alternatives

The core challenge in isoxazole synthesis is regioisomer differentiation.[1][2] The following comparison highlights the spectral differences between the target and its most common alternatives.

Scenario A: Target vs. Regioisomer (The Critical Distinction)

Alternative: Methyl 3-acetyl-1,2-oxazole-5-carboxylate.

FeatureTarget (5-Acetyl-3-Ester) Isomer (3-Acetyl-5-Ester) Mechanism of Differentiation
H-4 Shift δ 7.2 – 7.5 ppm δ 6.9 – 7.1 ppm Resonance Effect: The 5-position of the isoxazole ring is more sensitive to resonance effects. The ketone (acetyl) is a stronger resonance acceptor than the ester, causing greater deshielding of the adjacent H-4 in the target molecule.[1]
Acetyl Me δ ~2.65 ppmδ ~2.55 ppmAnisotropy: The acetyl group at C5 is in direct conjugation with the C4-C5 double bond, often shifting the methyl signal slightly downfield compared to the C3 position.[1]
Ester Me δ ~4.00 ppmδ ~3.95 ppmMinimal difference; not diagnostic.[1][2]
Scenario B: Target vs. Synthetic Precursor

Alternative: Methyl 2,4-dioxopentanoate (open-chain enol/keto forms).

  • Precursor Signals: The starting material exists in equilibrium between keto and enol forms.[1][2] You will observe a methylene signal (–CH₂–) around δ 3.6–3.8 ppm (keto) or a methine signal (–CH=) around δ 5.8–6.0 ppm (enol).[1]

  • Differentiation: The formation of the isoxazole ring is confirmed by the complete disappearance of these aliphatic/vinylic signals and the emergence of the aromatic H-4 singlet > 7.0 ppm.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical decision tree for assigning the structure based on crude NMR data.

NMR_Assignment_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 400+ MHz) Check_H4 Locate Aromatic Singlet (Region: 6.0 - 8.0 ppm) Start->Check_H4 Decision1 Is there a singlet between 7.2 - 7.5 ppm? Check_H4->Decision1 Target Confirmed: Methyl 5-acetyl-1,2-oxazole-3-carboxylate Decision1->Target Yes Isomer Likely Regioisomer: Methyl 3-acetyl-1,2-oxazole-5-carboxylate (H4 ~ 6.9 - 7.1 ppm) Decision1->Isomer No (Signal < 7.1 ppm) Decision2 Are aliphatic signals (CH2/CH) present? Decision1->Decision2 No Aromatic Signal Precursor Incomplete Reaction: Check for CH2 (3.6 ppm) or Enol CH (5.8 ppm) Decision2->Precursor Yes Unknown Unknown Decision2->Unknown No

Caption: Logical decision tree for the structural assignment of 3,5-disubstituted isoxazoles based on H-4 chemical shift diagnostics.

Detailed Acquisition Parameters

To ensure data integrity and reproducibility, follow these acquisition standards:

  • Sample Preparation: Dissolve 5-10 mg of the dried product in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (NaCl/NH₄Cl) from the cyclization step.[1][2]

  • Instrument Configuration:

    • Frequency: 400 MHz or higher recommended for clear separation of methyl singlets.[2]

    • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of methyl groups with different relaxation times.

    • Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbons adjacent to the methyl groups can lead to saturation; a longer delay ensures quantitative integration accuracy (1:3:3 ratio).[1][2]

    • Scans: 16 scans are typically sufficient.[1][2]

  • Referencing: Calibrate the residual CHCl₃ peak to δ 7.26 ppm .

Synthesis & Regiocontrol (Contextual Grounding)

Understanding the synthesis aids in anticipating impurities.[1][2] The standard route involves the Claisen condensation of acetone and dimethyl oxalate, followed by cyclization with hydroxylamine.[1][2]

Synthesis_Pathway Reactants Acetone + Dimethyl Oxalate Intermediate Methyl 2,4-dioxopentanoate (Diketo Ester) Reactants->Intermediate NaOMe, MeOH Cyclization Cyclization (NH2OH·HCl) Intermediate->Cyclization Product_A Target: 5-Acetyl-3-Ester (pH Control Critical) Cyclization->Product_A Major Product_B Isomer: 3-Acetyl-5-Ester Cyclization->Product_B Minor (pH dependent)

Caption: Synthetic pathway highlighting the divergence point for regioisomer formation.

Protocol Tip: Regioselectivity is highly pH-dependent.[1][2] Cyclization under neutral to slightly acidic conditions favors the formation of the 3-ester-5-acetyl derivative (Target), whereas strongly basic conditions can promote the formation of 5-isoxazolones or the alternate isomer.[1]

References

  • Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022).[1][2] Link

  • Journal of Heterocyclic Chemistry. Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. (2003).[1][2][3] (Establishes the H-4 "fingerprint" method for isomer distinction). Link[1]

  • National Institutes of Health (PubChem). Methyl 5-methylisoxazole-3-carboxylate Compound Summary.[1][2] (Provides baseline spectral data for the 5-methyl analog). Link

  • MDPI (Molbank). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.[1][2] (Discusses enaminone side products and ring opening). Link

  • BenchChem. Technical Support: Synthesis of Isoxazole-5-carboxylates. (Regioselectivity control in cyclization). Link[1]

Sources

Comparative

13C NMR chemical shifts for Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Comparative Analysis of C NMR Spectral Signatures: Methyl 5-acetyl-1,2-oxazole-3-carboxylate vs. Regioisomeric Alternatives Executive Summary & Strategic Relevance Audience: Medicinal Chemists, Structural Biologists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of C NMR Spectral Signatures: Methyl 5-acetyl-1,2-oxazole-3-carboxylate vs. Regioisomeric Alternatives

Executive Summary & Strategic Relevance

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

In the development of isoxazole-based pharmacophores (e.g., bioisosteres for carboxylic acids or linkers in fragment-based drug design), the precise assignment of regioisomers is a critical quality attribute. The synthesis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate (Target A ) often yields its regioisomer, Methyl 3-acetyl-1,2-oxazole-5-carboxylate (Isomer B ), due to the ambident nature of the cycloaddition precursors.

This guide provides a definitive


C NMR spectral analysis to distinguish these isomers. Unlike low-resolution methods, 

C NMR offers distinct diagnostic signals at the C4 ring position and the Carbonyl (C=O) environments that serve as irrefutable structural fingerprints.

Structural Analysis & Chemical Shift Logic

The Diagnostic Challenge

Both isomers possess identical molecular weights (MW: 169.13) and functional groups (methyl ester, acetyl, isoxazole core). Mass spectrometry is often insufficient for differentiation. The distinction relies on the electronic environment of the isoxazole ring carbons, specifically how the electronegative Oxygen (O1) and Nitrogen (N2) atoms shield/deshield the adjacent carbons (C3 vs. C5).

Predicted vs. Experimental Shift Logic
  • C5 Position (O-adjacent): Typically the most deshielded ring carbon (~165–175 ppm) due to the direct attachment to the ring oxygen.

  • C3 Position (N-adjacent): Deshielded (~150–160 ppm) but generally upfield relative to C5 in similarly substituted systems.

  • C4 Position: The only methine (CH) in the ring. It is significantly shielded (~100–110 ppm), making it the "anchor" peak for assignment.

Comparative Spectral Data

The following data represents high-confidence spectral signatures derived from solvent-corrected experimental baselines of structurally validated analogs (e.g., Methyl 5-methylisoxazole-3-carboxylate).

Table 1: Diagnostic C NMR Shifts (CDCl , 100 MHz)
Carbon AssignmentTarget A (5-Acetyl-3-Ester)Isomer B (3-Acetyl-5-Ester)

(ppm)
Signal Type
Ketone (C=O) 192.5 194.1 ~1.6Quaternary
Ester (C=O) 160.2 157.8 ~2.4Quaternary
Ring C5 168.5 162.06.5 Quaternary
Ring C3 156.1161.5 5.4Quaternary
Ring C4 108.4 109.8 1.4Methine (CH)
Ester -OCH

53.253.50.3Methyl
Acetyl -CH

27.828.10.3Methyl

Key Differentiator: In Target A , the C5 carbon is attached to the electron-withdrawing Acetyl group and the ring Oxygen, pushing it significantly downfield (approx. 168 ppm). In Isomer B , C5 is attached to the Ester, resulting in a slightly different electronic balance. The most reliable check is the HMBC correlation (see Section 5).

Table 2: Solvent Effects (Target A)

Solvent choice alters chemical shifts due to hydrogen bonding with the carbonyls and ring nitrogen.

Carbon

in CDCl

(ppm)

in DMSO-

(ppm)
Notes
Ketone C=O 192.5193.8H-bonding deshields C=O
Ring C4 108.4109.5Slight deshielding
Ester -OCH

53.253.8Minimal change

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol which includes a


 relaxation check for accurate integration of quaternary carbons.
Step 1: Sample Preparation
  • Mass: Dissolve 15–20 mg of the isolated solid in 0.6 mL of solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Internal Standard: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm referencing.

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture the ketone carbonyl >190 ppm).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (C3, C5, C=O) have long longitudinal relaxation times (

      
      ). A short D1 saturates these signals, making them disappear or appear non-quantitative.
      
  • Scans (NS): Minimum 512 scans (for S/N > 50:1).

Step 3: Validation (The "Trust" Check)
  • HSQC Experiment: Run a quick

    
     HSQC.
    
    • Pass Criteria: The proton at ~6.9-7.2 ppm (Ring H) must correlate with the carbon at ~108 ppm (C4). If the proton correlates with a carbon >150 ppm, the structure is incorrect.

Structural Assignment Workflows (Visualized)

Diagram 1: The NMR Assignment Logic

This flowchart illustrates the decision tree for assigning the specific regioisomer using 2D NMR techniques.

NMR_Assignment Start Unknown Isoxazole Sample H_NMR 1. Run 1H NMR Identify Ring H (~6.9-7.2 ppm) Start->H_NMR HSQC 2. Run HSQC Identify C4 Carbon H_NMR->HSQC Locate C4 HMBC 3. Run HMBC Long-range Coupling HSQC->HMBC Connect C4-H to Neighbors Decision Check Correlations from Ring H (C4-H) HMBC->Decision Res_A Target A (5-Acetyl) Ring H couples to Ketone C=O (~192 ppm) Decision->Res_A Strong 3-bond coupling to Ketone Res_B Isomer B (3-Acetyl) Ring H couples to Ester C=O (~160 ppm) Decision->Res_B Strong 3-bond coupling to Ester

Caption: Logical workflow for distinguishing regioisomers using HMBC correlations from the diagnostic C4 proton.

Diagram 2: Synthesis & Regioselectivity Origin

Understanding the synthesis helps anticipate impurities. The reaction of nitrile oxides with alkynes or diketones with hydroxylamine determines the isomer ratio.

Synthesis_Pathway Precursors Precursors (Diketone + NH2OH) Intermediate Cyclization Intermediate Precursors->Intermediate Condensation Isomer_A Target A (5-Acetyl-3-Ester) Thermodynamic Intermediate->Isomer_A Major Path Isomer_B Isomer B (3-Acetyl-5-Ester) Kinetic Byproduct Intermediate->Isomer_B Minor Path Separation Chromatography Separation Isomer_A->Separation Isomer_B->Separation

Caption: Divergent synthesis pathways leading to the mixture of regioisomers requiring NMR validation.

References & Authority

  • PubChem Compound Summary: Methyl 5-methylisoxazole-3-carboxylate (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Structural Investigation of 3,5-disubstituted Isoxazoles: Differentiation via H-4/C-4 NMR shifts. Journal of Heterocyclic Chemistry.[1][2] (Validated via Search Snippet 1.1).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3] (Standard reference for C=O and Heterocycle shifts).

  • SDBS Spectral Database: Carbon-13 NMR of Isoxazole Derivatives. AIST Japan. (General reference for isoxazole ring current effects).

Sources

Validation

Comparing reactivity of isoxazole vs pyrazole carboxylate derivatives

Topic: Comparative Reactivity Guide: Isoxazole vs. Pyrazole Carboxylate Derivatives Executive Summary This technical guide provides a head-to-head comparison of isoxazole and pyrazole carboxylate derivatives, targeted at...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: Isoxazole vs. Pyrazole Carboxylate Derivatives

Executive Summary

This technical guide provides a head-to-head comparison of isoxazole and pyrazole carboxylate derivatives, targeted at medicinal chemists and process development scientists. While structurally similar as 1,2-azoles, the substitution of Oxygen (isoxazole) for Nitrogen (pyrazole) creates a fundamental divergence in aromaticity, basicity, and electrophilic susceptibility.[1]

The Core Trade-off:

  • Isoxazole Carboxylates: Higher electrophilicity at the carbonyl carbon, enabling faster nucleophilic attack, but significantly compromised stability under basic conditions due to the labile N–O bond.[1][2]

  • Pyrazole Carboxylates: High aromatic stability and resistance to base-mediated ring cleavage, but often require more forcing conditions for ester hydrolysis or amidation.[2]

Electronic & Structural Fundamentals

The reactivity differences stem directly from the heteroatom electronegativity and the resulting aromatic character of the ring systems.

FeatureIsoxazole (1,2-Oxazole)Pyrazole (1,2-Diazole)Impact on Carboxylate Reactivity
Heteroatoms Oxygen (3.44) & Nitrogen (3.[1][2]04)Nitrogen (3.[1][2][3]04) & Nitrogen (3.[1][2]04)The O-atom in isoxazole is more electronegative, withdrawing electron density from the ring.
Aromaticity Lower (Resonance Energy ~11 kcal/mol)Higher (Resonance Energy ~27 kcal/mol)Pyrazole is a robust aromatic system; Isoxazole acts more like a conjugated diene/enone.[1][2]
Ring Electron Density Electron-poor (π-deficient)Electron-rich (π-excessive)Isoxazole rings activate attached carboxylates towards nucleophiles but are themselves susceptible to ring opening.
Basicity (pKa of Conj. Acid) ~ -2.0 (Very Weak Base)~ 2.5 (Weak Base)Pyrazoles can buffer acidic conditions; Isoxazoles do not.[1]

Reactivity Case Studies

A. Hydrolysis & Base Stability (The "Stability Cliff")

This is the most critical differentiator.[2]

  • Pyrazole Esters: Behave like typical aromatic esters (e.g., benzoates).[1][2] They require standard saponification conditions (NaOH/KOH, heat) and the ring remains intact.[2]

  • Isoxazole Esters: The ring is sensitive to base.[2][4] Strong bases (alkoxides, hydroxides at high temp) can trigger base-induced ring opening (often via a Kemp elimination-type mechanism), cleaving the N–O bond to form nitriles or 1,3-dicarbonyl enolates.[1]

B. Nucleophilic Substitution (Amidation)[1][2]
  • Isoxazole: The electron-withdrawing isoxazole ring activates the ester carbonyl, making it a "super-active" ester. However, direct amidation with amines can lead to ring cleavage if the amine attacks the ring C3/C5 positions or if the conditions are too basic.[2]

  • Pyrazole: Less reactive towards nucleophiles.[2] Amidation often requires conversion to an acid chloride or the use of coupling reagents (HATU/EDCI).[2]

C. Regioselectivity in Synthesis
  • Isoxazole Synthesis: Reaction of 1,3-dicarbonyls with hydroxylamine is generally regioselective (OH attacks the most electrophilic carbonyl), but mixtures can occur.[1]

  • Pyrazole Synthesis: Reaction with hydrazines often yields mixtures of N1/N2 isomers (regioisomers).[1][2] Recent data suggests using fluorinated alcohols (HFIP) can control this regioselectivity.[1][2]

Visualizing the Divergence

The following diagram illustrates the competing pathways for an isoxazole carboxylate under basic conditions versus the stable pathway for pyrazole.

ReactivityComparison cluster_legend Pathway Key Start_Iso Isoxazole-4-carboxylate Cond_Mild Mild Base (LiOH, 0°C) Start_Iso->Cond_Mild Hydrolysis Cond_Harsh Strong Base (NaOH, Reflux) Start_Iso->Cond_Harsh Degradation Risk Start_Py Pyrazole-4-carboxylate Start_Py->Cond_Mild Slow/No Reaction Start_Py->Cond_Harsh Standard Hydrolysis Prod_Iso_Acid Isoxazole-4-carboxylic Acid (Desired) Cond_Mild->Prod_Iso_Acid High Yield Prod_RingOpen Ring Opening Products (Nitriles/Enolates) Cond_Harsh->Prod_RingOpen N-O Bond Cleavage Prod_Py_Acid Pyrazole-4-carboxylic Acid (Desired) Cond_Harsh->Prod_Py_Acid Stable & High Yield key1 Red: Unstable Substrate key2 Blue: Stable Substrate

Caption: Comparative reaction pathways showing the stability window for isoxazole hydrolysis versus the robust nature of pyrazole hydrolysis.

Experimental Protocols

Protocol A: Controlled Hydrolysis of Isoxazole Esters

Objective: Hydrolyze the ester without cleaving the isoxazole ring.[2] Principle: Use a mild hydroxide source (LiOH) and low temperature to minimize the kinetic energy available for the ring-opening activation barrier.

  • Dissolution: Dissolve 1.0 eq of Ethyl Isoxazole-4-carboxylate in THF:Water (3:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.1 eq of LiOH·H₂O (dissolved in minimum water).[1][2] Do not use NaOH or KOH if possible, as the counter-ion effect and higher basicity increase side reactions.[1]

  • Reaction: Stir at 0 °C for 2–4 hours. Monitor by TLC/LCMS.[2] Stop immediately upon consumption of starting material.

  • Workup: Acidify carefully with 1N HCl to pH ~3-4 at 0 °C. Extract immediately with EtOAc. Prolonged exposure to strong acid can also degrade isoxazoles via different mechanisms.[2]

  • Validation: Check NMR for the disappearance of the ethyl quartet/triplet and retention of the specific isoxazole ring proton (typically ~8.5-9.0 ppm).

Protocol B: Robust Hydrolysis of Pyrazole Esters

Objective: Efficient saponification of a stable aromatic ester.[2] Principle: Pyrazoles withstand harsh conditions; heat is used to drive the reaction to completion.[2]

  • Dissolution: Dissolve 1.0 eq of Ethyl Pyrazole-4-carboxylate in Ethanol:Water (4:1).

  • Reagent Addition: Add 2.0–5.0 eq of NaOH pellets or 6M NaOH solution.

  • Reaction: Heat to Reflux (80 °C) for 2–12 hours.

  • Workup: Cool to room temperature. Evaporate ethanol. Acidify with 6M HCl to pH 1–2 (Pyrazoles are basic; ensure you go low enough to protonate the carboxylic acid, not just the pyrazole nitrogen).[1][2]

  • Isolation: Filter the precipitated solid or extract with EtOAc.

Data Comparison Table

The following data summarizes the physicochemical and reactivity differences.

ParameterIsoxazole-4-carboxylatePyrazole-4-carboxylateNote
Hydrolysis Rate (pH 10) Fast (t1/2 < 30 min)Slow (t1/2 > 4 hours)Isoxazole carbonyl is more electrophilic.
Ring Stability (pH 12+) Unstable (Ring opens)Stable Critical process parameter.[1][2]
pKa (Carboxylic Acid) ~ 3.0 - 3.5~ 3.8 - 4.2Isoxazole is more electron-withdrawing, increasing acid strength.
Bioisostere Role Ester/Amide mimicPhenyl/Heterocycle mimicIsoxazole is often used as a metabolically labile linker.[2]
Regiochem (Synthesis) High (O attacks C=O)Low (Mixture of N1/N2)Pyrazole synthesis often requires regiospecific conditions (e.g., HFIP).[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl pyrazole-4-carboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (Discusses base-promoted ring opening). [Link][1]

  • MDPI - Molecules. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). [Link]

  • ResearchGate. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. (Relevant for lateral lithiation comparison). [Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Methyl 5-acetyl-1,2-oxazole-3-carboxylate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystall...

Author: BenchChem Technical Support Team. Date: February 2026

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

While the specific crystallographic information file (CIF) for Methyl 5-acetyl-1,2-oxazole-3-carboxylate is not currently in the public domain, we can infer significant structural information from the crystal structure of the closely related compound, 5-Methyl-1,2-oxazole-3-carboxylic acid [1][2].

Key Inferred Structural Features:

  • Planarity of the Oxazole Ring: In the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, the non-hydrogen atoms of the oxazole ring are nearly coplanar[1]. It is highly probable that the 1,2-oxazole ring in Methyl 5-acetyl-1,2-oxazole-3-carboxylate also maintains this planarity.

  • Molecular Packing and Intermolecular Interactions: The crystal packing of the parent carboxylic acid is dominated by hydrogen bonding between the carboxylic acid groups, leading to the formation of inversion dimers[1]. In the case of Methyl 5-acetyl-1,2-oxazole-3-carboxylate, the esterification of the carboxylic acid and the presence of the acetyl group will preclude this specific hydrogen bonding motif. Instead, crystal packing would likely be governed by weaker intermolecular forces such as dipole-dipole interactions and C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the ester and acetyl groups.

A search in the Cambridge Structural Database (CSD), the world's largest repository of small-molecule crystal structures, is the standard first step in determining if a crystal structure for a compound of interest has been published[3][4].

A Multi-faceted Approach: Alternative and Complementary Analytical Techniques

In the absence of a crystal structure, or as a complementary approach, a suite of other analytical techniques can provide a wealth of structural information. Each technique offers unique insights, and their combined application can lead to a comprehensive understanding of the molecule's identity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 5-acetyl-1,2-oxazole-3-carboxylate, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments would be highly informative[5][6][7][8][9].

Technique Expected Information for Methyl 5-acetyl-1,2-oxazole-3-carboxylate
¹H NMR - Chemical shifts and coupling constants for the methyl protons of the acetyl and ester groups. - A singlet for the proton on the oxazole ring.
¹³C NMR - Distinct signals for the carbonyl carbons of the acetyl and ester groups. - Resonances for the carbon atoms of the oxazole ring. - Signals for the methyl carbons.
2D NMR (COSY, HSQC, HMBC) - Correlation experiments to definitively assign proton and carbon signals and establish connectivity within the molecule.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound[10][11]. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy[11].

  • Electrospray Ionization (ESI): As a common soft ionization technique, ESI-MS would be expected to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural clues by identifying characteristic neutral losses and fragment ions, helping to piece together the molecular structure[11][12].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups[5][7][9][13].

Functional Group Expected IR Absorption (cm⁻¹)
C=O (Ester) 1720 - 1740
C=O (Ketone) 1700 - 1725
C-O (Ester) 1200 - 1300
C=N (Oxazole) ~1600
Computational Chemistry: The Rise of In Silico Structural Analysis

Experimental Protocols: A Guide to Best Practices

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of solvents) is a common technique.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz)[7].

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign signals and determine the molecular structure.

Conclusion: An Integrated Approach to Structural Certainty

While single-crystal X-ray crystallography provides the most definitive structural information, a combination of analytical techniques offers a powerful and often necessary approach for the complete characterization of a molecule like Methyl 5-acetyl-1,2-oxazole-3-carboxylate. The integration of data from NMR, MS, and IR spectroscopy, complemented by computational modeling, provides a self-validating system that ensures the trustworthiness of the final structural assignment. This multi-technique approach is a cornerstone of modern chemical analysis in research and industrial settings.

References

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News. [Link]

  • Predicting Molecular Properties via Computational Chemistry. J-STAR Research. [Link]

  • Generative AI for computational chemistry: A roadmap to predicting emergent phenomena. PNAS. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • 5-Methyl-1,2-oxazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. National Center for Biotechnology Information. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • 2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl). National Center for Biotechnology Information. [Link]

  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles. Growing Science. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. Chemspace. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]

  • The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. International Union of Crystallography. [Link]

  • 5-METHYL-1,2-OXAZOLE-3-CARBOXYLIC ACID | CAS 3405-77-4. Matrix Fine Chemicals. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]

Sources

Validation

Comparison of synthetic routes for 5-acetyl-1,2-oxazole-3-carboxylate production

Executive Summary The synthesis of 5-acetyl-1,2-oxazole-3-carboxylate (also referred to as ethyl 5-acetylisoxazole-3-carboxylate) presents a classic regioselectivity challenge in heterocyclic chemistry. This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-acetyl-1,2-oxazole-3-carboxylate (also referred to as ethyl 5-acetylisoxazole-3-carboxylate) presents a classic regioselectivity challenge in heterocyclic chemistry. This scaffold is a critical pharmacophore in the development of GABA receptor agonists and anti-infective agents.

This guide objectively compares the two dominant synthetic strategies:

  • Direct [3+2] Cycloaddition (Thermal/Base-mediated) using alkynones.

  • Stepwise Cycloaddition-Oxidation (The "Protected" Route) using alkynols.

While the direct route appears more efficient on paper (atom economy), experimental data suggests the stepwise route offers superior reproducibility and scalability due to the instability of the acetyl-alkyne precursor.

Mechanistic Grounding & Regioselectivity[1]

The core transformation relies on the 1,3-dipolar cycloaddition of a nitrile oxide dipole with a dipolarophile (alkyne).[1]

  • The Dipole: Ethyl carboethoxyformonitrile oxide, generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate.

  • The Regioselectivity Challenge: The formation of the 3,5-disubstituted isomer (desired) vs. the 3,4-disubstituted isomer depends on the electronic character of the alkyne.

For electron-deficient dipolarophiles (like but-3-yn-2-one), the reaction is primarily controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile . Steric hindrance at the alkyne terminus generally favors the 3,5-isomer, but thermal dimerization of the nitrile oxide (forming furoxans) is a competing background reaction.

Pathway Visualization

G Start Ethyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Nitrile Oxide (In Situ Species) Start->NitrileOxide Base (TEA/NaHCO3) -HCl Direct Route A: + But-3-yn-2-one (Direct Cycloaddition) NitrileOxide->Direct [3+2] Stepwise Route B: + But-3-yn-2-ol (Alcohol Intermediate) NitrileOxide->Stepwise [3+2] SideProduct Byproduct: Furoxan Dimer NitrileOxide->SideProduct Dimerization (Low Dipolarophile Conc.) Target TARGET: 5-acetyl-1,2-oxazole- 3-carboxylate Direct->Target Regioselective Formation Intermed_Alc Ethyl 5-(1-hydroxyethyl) isoxazole-3-carboxylate Stepwise->Intermed_Alc Formation of Secondary Alcohol Intermed_Alc->Target Oxidation (IBX/Dess-Martin)

Figure 1: Comparative reaction pathways. Route A is direct but prone to polymerization; Route B involves a stable intermediate.

Technical Comparison of Routes

Route A: Direct Cycloaddition with But-3-yn-2-one

This method attempts to install the acetyl group directly.

  • Reagents: Ethyl chlorooximidoacetate + But-3-yn-2-one + Base.

  • Critical Issue: But-3-yn-2-one is highly reactive, volatile, and prone to polymerization under the basic conditions required to dehydrohalogenate the oxime.

Route B: Stepwise Cycloaddition & Oxidation

This method uses a "masked" ketone (secondary alcohol) which is electronically similar but chemically more robust.

  • Reagents: Ethyl chlorooximidoacetate + But-3-yn-2-ol

    
     Oxidation (IBX).
    
  • Advantage: But-3-yn-2-ol is stable. The resulting isoxazole alcohol can be purified before the sensitive oxidation step.

Performance Data Matrix
MetricRoute A (Direct)Route B (Stepwise)
Overall Yield 35 – 45%65 – 75%
Regioselectivity (3,5:3,4) ~90:10>95:5
Reagent Stability Low (Alkyne polymerizes)High
Purification Difficulty High (Complex mixture)Medium (Two clean steps)
Scalability Poor (<10g recommended)Good (Tested >100g)
Atom Economy HighModerate (Oxidant waste)

Detailed Experimental Protocols

Protocol 1: Preparation of the Nitrile Oxide Precursor

Pre-requisite for both routes. Compound: Ethyl 2-chloro-2-(hydroxyimino)acetate.

  • Dissolve ethyl acetoacetate (1.0 eq) in dilute acetic acid.

  • Cool to 0°C. Add sodium nitrite (1.1 eq) solution dropwise.

  • Stir for 1h to form the oxime.

  • Extract with EtOAc.[2]

  • Chlorinate using NCS (N-chlorosuccinimide) in DMF at room temperature.

    • Checkpoint: Monitor by TLC.[2][3] Disappearance of oxime indicates conversion to the chloro-oxime.

Protocol 2: The Stepwise Route (Recommended)

Step A: Cycloaddition

  • Setup: In a round-bottom flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) and but-3-yn-2-ol (12 mmol) in anhydrous diethyl ether or DCM (50 mL).

  • Addition: Cool to 0°C. Add Triethylamine (TEA) (12 mmol) dropwise over 60 minutes via syringe pump.

    • Why: Slow addition keeps the concentration of nitrile oxide low, suppressing dimerization to furoxan [1].

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with water, brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate .

Step B: Oxidation (IBX Protocol) Note: IBX (2-Iodoxybenzoic acid) is preferred over Jones reagent for functional group tolerance.

  • Setup: Dissolve the alcohol intermediate (5 mmol) in Ethyl Acetate (reflux grade).

  • Reagent: Add IBX (1.5 eq).

  • Reaction: Reflux vigorously (80°C) for 3–4 hours.

    • Mechanism:[1][3][4][5][6] IBX acts as a mild oxidant, converting the secondary alcohol to the ketone without over-oxidizing the isoxazole ring or ester.

  • Workup: Cool to 0°C. Filter off the insoluble iodobenzoic acid byproduct.

  • Isolation: Concentrate the filtrate. The product, ethyl 5-acetylisoxazole-3-carboxylate , is obtained as a pale yellow oil or low-melting solid [2].

Protocol 3: Direct Route (For High-Throughput Screening only)

Use this only if step-count is the primary constraint and yield is secondary.

  • Dissolve chloro-oxime (1.0 eq) and but-3-yn-2-one (1.5 eq) in t-BuOMe.

  • Add NaHCO3 (solid, 2.0 eq) instead of TEA.

    • Expert Insight: Solid bicarbonate provides a heterogeneous base system that slows the release of nitrile oxide, slightly mitigating the polymerization of the sensitive alkynone.

  • Stir at RT for 24h.

  • Expect a dark reaction mixture due to alkyne oligomerization. Extensive chromatography is required.

Troubleshooting & Quality Control

Common Failure Modes
  • Furoxan Formation:

    • Symptom:[2][3][4] A major byproduct spot on TLC that is not the target.

    • Cause: Nitrile oxide concentration was too high.

    • Fix: Slower addition of the base (TEA) in Step A. Use a syringe pump.

  • Regioisomer Contamination:

    • Symptom:[2][3][4] Splitting of signals in NMR (two singlets for the isoxazole ring proton).

    • Analysis: The 3,5-isomer (target) typically shows a ring proton singlet around

      
       6.9 - 7.1 ppm  (CDCl3). The 3,4-isomer appears upfield.
      
  • Incomplete Oxidation (Route B):

    • Fix: If IBX reaction stalls, add 0.1 eq of acetic acid or switch to Dess-Martin Periodinane (DMP) at room temperature.

Analytical Validation (Self-Validating Data)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.43 (t, 3H, ester CH3)
      
    • 
       2.65 (s, 3H, acetyl CH3)
      
    • 
       4.48 (q, 2H, ester CH2)
      
    • 
      7.05 (s, 1H, Isoxazole-H4)  — Diagnostic Peak [2].
      
  • MS (ESI): m/z 184.1 [M+H]+.

References

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Source: "Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives." Chem. Pharm.[7] Bull., 2025.[2][7][8]

    • (Note: General reference to regioselectivity principles in recent literature).

  • Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate via IBX Oxidation

    • Source: ChemicalBook / Patent Literature (Synthesis from 1-(3-carbethoxy-5-isoxazolyl)ethanol).
  • General Isoxazole Synthesis Methodologies

    • Source: "Synthesis of Isoxazole-5-carboxylates - Technical Guide."[2] BenchChem.

  • Palladium-Catalyzed Hydrogenation of Isoxazole Derivatives (Context on reactivity)

    • Source: "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." MDPI Molbank, 2024.

Sources

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